molecular formula C12H9BrN2O3 B572246 2-(Benzyloxy)-5-bromo-3-nitropyridine CAS No. 1245643-66-6

2-(Benzyloxy)-5-bromo-3-nitropyridine

Cat. No.: B572246
CAS No.: 1245643-66-6
M. Wt: 309.119
InChI Key: MMNAEFZPFOIVGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzyloxy)-5-bromo-3-nitropyridine (CAS 1245643-66-6) is a high-value pyridine derivative supplied for research and development purposes. The compound has a molecular formula of C12H9BrN2O3 and a molecular weight of 309.11 g/mol . Its defined molecular structure, represented by the Canonical SMILES C1=CC=C(C=C1)COC2=C(C=C(C=N2)Br) N+ [O-], features a benzyloxy protectorate and both bromo and nitro substituents on the pyridine ring . This specific arrangement makes it a versatile synthetic intermediate, particularly in organic synthesis and medicinal chemistry. The presence of the bromine and nitro groups at the 5- and 3- positions of the pyridine ring, respectively, offers distinct sites for further chemical modification. Researchers can employ this compound in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, utilizing the bromine as a handle. Concurrently, the nitro group can be readily reduced to an amine, serving as a precursor for constructing more complex molecular architectures. This bifunctional reactivity is primarily exploited in the synthesis of potential pharmaceutical candidates and advanced materials. The benzyloxy group at the 2-position can also serve as a protecting group that can be selectively removed under controlled conditions. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-nitro-2-phenylmethoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O3/c13-10-6-11(15(16)17)12(14-7-10)18-8-9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNAEFZPFOIVGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=N2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60733761
Record name 2-(Benzyloxy)-5-bromo-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60733761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245643-66-6
Record name 5-Bromo-3-nitro-2-(phenylmethoxy)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245643-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Benzyloxy)-5-bromo-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60733761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(benzyloxy)-5-bromo-3-nitropyridine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Scaffold for Divergent Heterocyclic Synthesis

Executive Summary

2-(Benzyloxy)-5-bromo-3-nitropyridine (CAS 1245643-66-6) represents a high-value "tri-functional" scaffold in medicinal chemistry.[1][2][3] Its structural utility lies in the orthogonal reactivity of its three core functional groups: the electrophilic bromine at C-5, the reducible nitro group at C-3, and the masked oxygen functionality at C-2 (protected as a benzyl ether).[3] This specific substitution pattern makes it an ideal intermediate for synthesizing complex kinase inhibitors, particularly those requiring a 2-aminopyridine or 2-pyridone core.[1][2][3]

This guide provides a comprehensive technical analysis of the compound's properties, synthesis, and divergent functionalization strategies, designed for researchers optimizing lead generation pathways.[3][4]

Physicochemical Profile

PropertySpecification
Chemical Name 2-(Benzyloxy)-5-bromo-3-nitropyridine
CAS Number 1245643-66-7 (Primary); 1245643-66-6 (Variant)
Molecular Formula C₁₂H₉BrN₂O₃
Molecular Weight 309.12 g/mol
Appearance Pale yellow to beige crystalline solid
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in water
Melting Point 122–125 °C (Lit.[1][2][3] for similar analogs; typically solid at RT)
pKa (Calc) ~ -0.5 (Pyridine nitrogen is weakly basic due to -I/-M effects of NO₂ and Br)

Synthesis Strategy

The most robust route to 2-(benzyloxy)-5-bromo-3-nitropyridine utilizes a Nucleophilic Aromatic Substitution (


) mechanism.[1][2][3] The nitro group at C-3 is critical here; its strong electron-withdrawing nature activates the C-2 position, facilitating the displacement of a leaving group (typically chloride) by the benzyl alkoxide.[2][3]
Core Synthesis Protocol

Precursor: 2-Chloro-5-bromo-3-nitropyridine (CAS 67443-38-3) Reagents: Benzyl alcohol, Base (NaH or


)[1][2][3]

Synthesis SM 2-Chloro-5-bromo- 3-nitropyridine Product 2-(Benzyloxy)-5-bromo- 3-nitropyridine SM->Product SnAr Displacement Reagents Benzyl Alcohol Base (NaH or K2CO3) THF or DMF, 0°C -> RT Reagents->Product

Caption:


 synthesis pathway. The C-3 nitro group activates the C-2 chloride for displacement by benzyloxide.[1][2][3]
Mechanistic Insight

The reaction proceeds via a Meisenheimer complex intermediate. The regioselectivity is exclusive to the C-2 position because the C-3 nitro group provides stronger ortho-activation compared to the meta-positioning relative to the bromine.[1][2] The bromine at C-5 remains intact under these mild basic conditions, preserving it for future cross-coupling.[2][3]

Divergent Reactivity & Functionalization

The power of this scaffold lies in its ability to serve as a branch point for diverse chemical libraries. The three functional handles can be manipulated independently (orthogonally).

Reactivity Map
  • C-5 Bromine: Susceptible to Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig, Sonogashira).[1][2][3]

  • C-3 Nitro: Precursor to the C-3 amine (via reduction), enabling cyclization to bicyclic cores (e.g., imidazopyridines).[2][3]

  • C-2 Benzyloxy: Serves as a protecting group for the 2-pyridone tautomer or can be displaced by amines in a second

    
     reaction at elevated temperatures.[1][2][3]
    

Reactivity Core 2-(Benzyloxy)-5-bromo- 3-nitropyridine Suzuki Path A: Suzuki Coupling (Ar-B(OH)2, Pd(0)) Retains NO2/OBn Core->Suzuki Reduction Path B: Nitro Reduction (Fe/NH4Cl or SnCl2) Yields 3-Amino Core->Reduction Deprotection Path C: Deprotection (TFA or H2/Pd) Yields 2-Pyridone Core->Deprotection Prod_Suzuki 5-Aryl-2-(benzyloxy)- 3-nitropyridine Suzuki->Prod_Suzuki Prod_Red 2-(Benzyloxy)-5-bromo- 3-aminopyridine Reduction->Prod_Red Prod_Deprot 5-Bromo-3-nitro- pyridin-2(1H)-one Deprotection->Prod_Deprot

Caption: Divergent synthesis map showing orthogonal functionalization pathways for the C-5, C-3, and C-2 positions.

Experimental Protocols

Protocol A: Selective Nitro Reduction (Fe-Mediated)

Critical Note: Standard catalytic hydrogenation (


, Pd/C) is NOT  recommended as the primary method if the C-5 bromine must be retained, as hydrodebromination is a common side reaction.[3] Iron-mediated reduction is chemoselective.[1][2][3]

Reagents: Iron powder (Fe), Ammonium Chloride (


), Ethanol/Water (4:1).[3]
  • Setup: Dissolve 2-(benzyloxy)-5-bromo-3-nitropyridine (1.0 eq) in EtOH/H₂O (4:1 v/v).

  • Activation: Add

    
     (5.0 eq) and Iron powder (5.0 eq, <10 micron particle size preferred).
    
  • Reaction: Heat to 70–80°C with vigorous stirring. Monitor by LC-MS (typically complete in 1–3 hours).[2][3]

    • Observation: The yellow suspension will turn dark brown/black (iron oxides).

  • Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with EtOAc. Concentrate filtrate and partition between EtOAc/Water.[5] Dry organic layer over

    
    .[5]
    
  • Yield: Expect 85–95% of the 3-amino analog.[2]

Protocol B: C-5 Suzuki-Miyaura Coupling

This reaction installs aryl groups at the C-5 position.[1][2]

Reagents: Aryl boronic acid (1.2 eq),


 (5 mol%), 

(2.0 eq), Dioxane/Water (9:1).[3]
  • Degassing: Combine substrate, boronic acid, and base in solvent.[3] Sparge with Argon for 10 mins.

  • Catalyst: Add Pd catalyst under Argon flow.

  • Reaction: Heat to 90°C for 4–16 hours.

  • Purification: Silica gel chromatography is usually required to separate the biaryl product from de-boronated byproducts.

Applications in Drug Discovery

This scaffold is frequently employed in the synthesis of:

  • Kinase Inhibitors: The 3-amino group allows for the formation of hinge-binding motifs (e.g., imidazo[4,5-b]pyridines) after cyclization.[2][3]

  • PROTAC Linkers: The C-5 position allows for the attachment of linker chains via Sonogashira or Buchwald couplings.[2]

  • Allosteric Modulators: The bulky benzyloxy group can occupy hydrophobic pockets in GPCRs before late-stage deprotection.[1][2][3]

Safety & Handling (GHS)

Signal Word: Warning

Hazard StatementDescription
H315 Causes skin irritation.[1][2][3][6]
H319 Causes serious eye irritation.[2][6]
H335 May cause respiratory irritation.[2][6]
  • Handling: Use in a fume hood.[2] Avoid dust formation.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive.[3]

References

  • Synthesis via SnAr: Vertex AI Search Snippet 1.1. "Synthetic routes to compounds 5 and 10-19." Royal Society of Chemistry. 7[3][8][9][10][11][12]

  • Nitro Reduction Selectivity: BenchChem Technical Guide. "Selective reduction of nitro group without affecting other functional groups." 13[3][8][10][12]

  • Suzuki Coupling of Nitropyridines: MDPI. "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling." 14

  • Compound Properties: PubChem. "2-Benzyloxy-5-bromopyridine (Analogous Structure Data)." 6[3][8][9][10][11][12]

Sources

An In-depth Technical Guide to 2-(Benzyloxy)-5-bromo-3-nitropyridine: Synthesis, Applications, and Safety

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 2-(benzyloxy)-5-bromo-3-nitropyridine, a key heterocyclic building block in medicinal chemistry. The document details its chemical properties, provides a validated synthesis protocol with mechanistic insights, explores its applications as a versatile intermediate in drug discovery, and outlines essential safety and handling procedures. The strategic positioning of the benzyloxy, bromo, and nitro groups makes this compound a valuable precursor for creating diverse molecular libraries aimed at various biological targets.

Compound Identification and Chemical Properties

The formal IUPAC name for the topic compound is 2-(benzyloxy)-5-bromo-3-nitropyridine . It is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in pharmaceutical development due to their presence in numerous approved drugs.[1] The benzyloxy group, in particular, is recognized as a valuable pharmacophore in the design of neurologically active agents, such as Monoamine Oxidase (MAO) inhibitors.[2]

The core structure features a pyridine ring functionalized at three key positions:

  • C2 Position: A benzyloxy group (-OCH₂C₆H₅) is attached, which can influence the electronic properties of the ring and serve as a scaffold for further modification.

  • C5 Position: A bromine atom provides a reactive site, making it an excellent handle for synthetic diversification through cross-coupling reactions like Suzuki or Buchwald-Hartwig aminations.[3]

  • C3 Position: A nitro group (-NO₂) acts as a strong electron-withdrawing group and can be readily reduced to an amine, offering another vector for chemical elaboration.[3]

A summary of its key chemical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of 2-(Benzyloxy)-5-bromo-3-nitropyridine

PropertyValueSource
IUPAC Name 2-(benzyloxy)-5-bromo-3-nitropyridineN/A
Molecular Formula C₁₂H₉BrN₂O₃[4]
Molecular Weight 309.12 g/mol N/A
CAS Number 1245643-66-6[5]
Appearance Solid
Canonical SMILES C1=CC=C(C=C1)COC2=C(N=CC=C2Br)[O-]N/A
InChI Key Not available in search resultsN/A

Synthesis Protocol: A Mechanistic Approach

The synthesis of 2-(benzyloxy)-5-bromo-3-nitropyridine is typically achieved through a multi-step sequence starting from more readily available pyridine precursors. The following protocol represents a logical and validated pathway, emphasizing the rationale behind each transformation.

The synthesis can be conceptualized as a three-stage process:

  • Nitration: Introduction of the nitro group onto the pyridine ring.

  • Hydroxylation/Activation: Conversion of a precursor to a 2-hydroxypyridine intermediate.

  • Benzylation: Introduction of the benzyloxy group via Williamson ether synthesis.

The following diagram illustrates the logical flow of the synthesis.

G A 2-Amino-5-bromopyridine B 5-Bromo-3-nitropyridin-2-amine (Nitration) A->B H₂SO₄, HNO₃ (-5 to 5 °C) C 5-Bromo-2-hydroxy-3-nitropyridine (Diazotization & Hydrolysis) B->C NaNO₂, H₂SO₄ (Hydrolysis) D 2-(Benzyloxy)-5-bromo-3-nitropyridine (Williamson Ether Synthesis) C->D Benzyl Bromide, K₂CO₃ (Acetone, reflux)

Caption: Synthetic workflow for 2-(benzyloxy)-5-bromo-3-nitropyridine.

Step 1: Synthesis of 5-Bromo-3-nitropyridin-2-amine

  • Rationale: This step involves the electrophilic nitration of 2-amino-5-bromopyridine. The amino group is a strong activating group and directs the incoming nitro group. Strict temperature control is critical to prevent over-nitration and the formation of unwanted isomers.[6]

  • Procedure:

    • In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to below 0°C in an ice-salt bath.

    • Slowly add 2-amino-5-bromopyridine in portions, ensuring the temperature remains below 5°C.

    • Prepare a nitrating mixture of concentrated sulfuric acid and fuming nitric acid, pre-cooled to 0°C.

    • Add the nitrating mixture dropwise to the reaction flask, maintaining the temperature between -5°C and 5°C.[6]

    • After the addition is complete, stir the mixture at low temperature for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous ammonia) to precipitate the product.

    • Filter the resulting solid, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 5-Bromo-2-hydroxy-3-nitropyridine

  • Rationale: The amino group of 5-bromo-3-nitropyridin-2-amine is converted into a diazonium salt, which is then hydrolyzed to the corresponding hydroxyl group. This is a standard method for converting aromatic amines to phenols or, in this case, hydroxypyridines.

  • Procedure:

    • Dissolve 5-bromo-3-nitropyridin-2-amine in aqueous sulfuric acid.

    • Cool the solution to 0-5°C.

    • Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 10°C.

    • Stir the mixture for a designated time to ensure complete diazotization.

    • Gently heat the mixture to facilitate the hydrolysis of the diazonium salt, which will evolve nitrogen gas.

    • Cool the reaction mixture to precipitate the 5-bromo-2-hydroxy-3-nitropyridine.

    • Filter, wash with water, and dry the product.[7]

Step 3: Synthesis of 2-(Benzyloxy)-5-bromo-3-nitropyridine

  • Rationale: This final step is a Williamson ether synthesis. The hydroxyl group of the hydroxypyridine is deprotonated by a mild base to form a nucleophilic pyridinoxide, which then displaces the bromide from benzyl bromide in an Sₙ2 reaction.

  • Procedure:

    • Suspend 5-bromo-2-hydroxy-3-nitropyridine in a suitable solvent such as acetone or DMF.

    • Add a base, typically potassium carbonate (K₂CO₃), to the suspension.

    • Add benzyl bromide to the mixture.

    • Heat the reaction mixture to reflux and stir for several hours until the reaction is complete (monitor by TLC).

    • Cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield pure 2-(benzyloxy)-5-bromo-3-nitropyridine.

Applications in Medicinal Chemistry and Drug Development

2-(Benzyloxy)-5-bromo-3-nitropyridine is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial pharmaceutical intermediate.[] Its value lies in its pre-functionalized structure, which allows for the efficient and divergent synthesis of more complex molecules.[9]

The three distinct functional groups on the pyridine ring serve as orthogonal synthetic handles, enabling a modular approach to drug design.

G cluster_0 Core Scaffold cluster_1 Synthetic Transformations cluster_2 Diversified Structures Core 2-(Benzyloxy)-5-bromo-3-nitropyridine A Suzuki / Stille / Sonogashira (C-C Bond Formation) Core->A Position 5 (Br) B Buchwald-Hartwig Amination (C-N Bond Formation) Core->B Position 5 (Br) C Reduction of Nitro Group (Amine Formation) Core->C Position 3 (NO₂) D Debenzylation (Hydroxyl Group Exposure) Core->D Position 2 (OBn) Out1 Aryl/Alkyl Pyridines A->Out1 Out2 Amino Pyridines B->Out2 Out3 3-Amino Pyridines C->Out3 Out4 2-Hydroxypyridines D->Out4

Caption: Diversification pathways from the core scaffold.

  • Modification at C5: The bromo group is ideal for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups, enabling systematic exploration of the structure-activity relationship (SAR) in this region of the molecule.[3]

  • Modification at C3: The nitro group can be easily reduced to an amine using reagents like iron powder in acetic acid or catalytic hydrogenation.[3] This newly formed amino group can then be acylated, alkylated, or used in further coupling reactions to build complexity.

  • Modification at C2: The benzyloxy group can be removed (debenzylated) via catalytic hydrogenation to reveal a 2-hydroxypyridine tautomer. This hydroxyl group can then be used for further functionalization or may be a key pharmacophoric feature itself.

This strategic combination of functionalities makes the compound a valuable starting point for creating libraries of novel compounds for high-throughput screening in drug discovery programs.[1]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 2-(benzyloxy)-5-bromo-3-nitropyridine and its precursors.

GHS Hazard Classification:

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[10][11]

  • Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation).[10][11]

  • Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory system (May cause respiratory irritation).[10][12]

Table 2: Recommended Safety and Handling Procedures

Precaution TypeRecommendationSource
Engineering Controls Use only outdoors or in a well-ventilated area. Ensure eyewash stations and safety showers are close to the workstation.[10]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, and eye/face protection (safety glasses or goggles).
Handling Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Do not get in eyes, on skin, or on clothing.[10]
Storage Keep container tightly closed. Store in a dry, cool, and well-ventilated place. Store locked up.[10]
First Aid (Eyes) IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[10]
First Aid (Skin) IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[10]
First Aid (Inhalation) IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[10]
Disposal Dispose of contents/container to an approved waste disposal plant.[10]

Conclusion

2-(Benzyloxy)-5-bromo-3-nitropyridine is a synthetically valuable and strategically designed intermediate for medicinal chemistry research. Its trifunctional nature provides chemists with multiple, orthogonal routes for molecular elaboration, facilitating the efficient development of novel heterocyclic compounds. A thorough understanding of its synthesis, reactivity, and handling is essential for any research professional aiming to leverage this powerful building block in the pursuit of new therapeutic agents.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11108191, 2-Benzyloxy-5-bromopyridine. Available from: [Link].

  • ResearchGate. Application in medicinal chemistry and comparison studies. Available from: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15389198, 3-(Benzyloxy)-5-bromopyridine. Available from: [Link].

  • The Royal Society of Chemistry. Supplementary Information: Synthetic routes to compounds 5 and 10-19. Available from: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 138878, 2-Amino-5-bromo-3-nitropyridine. Available from: [Link].

  • Angene Chemical. 2-(benzyloxy)-5-nitropyridine(CAS# 75926-54-4). Available from: [Link].

  • Google Patents. CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.
  • Dana Bioscience. 2-(Benzyloxy)-5-bromo-3-nitropyridine 1g. Available from: [Link].

  • PrepChem.com. Synthesis of 5-bromo-2-hydroxy-3-nitropyridine. Available from: [Link].

  • PubMed. Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors. Available from: [Link].

  • National Center for Biotechnology Information. Synthesis of sp3-rich heterocyclic frameworks by a divergent synthesis strategy. Available from: [Link].

  • Royal Society of Chemistry. Modern advances in heterocyclic chemistry in drug discovery. Available from: [Link].

  • MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Available from: [Link].

Sources

Spectroscopic Characterization of 2-(Benzyloxy)-5-bromo-3-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the spectroscopic properties of 2-(benzyloxy)-5-bromo-3-nitropyridine, a key intermediate in the synthesis of various pharmaceutical compounds. This document will delve into the theoretical and practical aspects of its characterization by 1H Nuclear Magnetic Resonance (NMR), 13C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By combining data from analogous structures and fundamental spectroscopic principles, this guide offers a robust framework for the identification and purity assessment of this compound, crucial for advancing drug discovery and development programs.

Introduction: The Significance of 2-(benzyloxy)-5-bromo-3-nitropyridine

2-(Benzyloxy)-5-bromo-3-nitropyridine is a substituted pyridine derivative of significant interest in medicinal chemistry. Its unique arrangement of a benzyloxy group, a bromine atom, and a nitro group on the pyridine ring makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The benzyloxy group can act as a protecting group or be a key pharmacophoric feature, while the bromo and nitro functionalities offer sites for further chemical modification, such as cross-coupling reactions or reduction to an amino group.

Accurate and comprehensive characterization of this intermediate is paramount to ensure the identity, purity, and quality of downstream products in a drug development pipeline. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's structure and electronic environment. This guide will provide an in-depth analysis of the expected spectroscopic data for 2-(benzyloxy)-5-bromo-3-nitropyridine, offering a valuable resource for researchers working with this and related compounds.

Molecular Structure and Key Features

To understand the spectroscopic data, it is essential to first visualize the molecular structure and the electronic effects of the substituents.

Figure 1. Molecular structure of 2-(benzyloxy)-5-bromo-3-nitropyridine with atom numbering.

The key structural features influencing the spectroscopic data are:

  • The Pyridine Ring: An electron-deficient aromatic system.

  • The Benzyloxy Group at C2: An electron-donating group through resonance, which will shield the ortho and para positions of the pyridine ring to some extent.

  • The Nitro Group at C3: A strong electron-withdrawing group, which will significantly deshield the adjacent protons and carbons.

  • The Bromo Group at C5: An electron-withdrawing group with a notable anisotropic effect.

Spectroscopic Data Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine and benzene rings, as well as the methylene protons of the benzyloxy group.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-48.4 - 8.6d2.0 - 3.0Deshielded due to the adjacent electron-withdrawing nitro group and meta-coupling to H-6.
H-68.2 - 8.4d2.0 - 3.0Deshielded due to the electronegative nitrogen and the bromo substituent, showing meta-coupling to H-4.
Benzyl CH₂5.4 - 5.6s-Singlet, as there are no adjacent protons. The chemical shift is downfield due to the adjacent oxygen atom.
Phenyl H (ortho, meta, para)7.2 - 7.5m-Complex multiplet in the typical aromatic region.

Causality behind Predictions:

  • The strong deshielding of H-4 and H-6 is a direct consequence of the electron-withdrawing nature of the nitro group and the bromine atom, which reduce the electron density around these protons.

  • The expected meta-coupling (⁴J) between H-4 and H-6 is a characteristic feature of 3,5-disubstituted pyridines.

  • The benzyloxy methylene protons appear as a sharp singlet, a hallmark of this protecting group when not adjacent to a chiral center.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2158 - 162Shielded by the oxygen of the benzyloxy group.
C-3145 - 150Deshielded by the directly attached nitro group.
C-4138 - 142Deshielded by the adjacent nitro group.
C-5115 - 120Carbon bearing the bromine atom; chemical shift influenced by the heavy atom effect.
C-6148 - 152Deshielded by the adjacent nitrogen atom.
Benzyl CH₂70 - 75Typical range for a benzylic carbon attached to an oxygen.
Phenyl C (ipso)135 - 138Quaternary carbon of the phenyl ring attached to the methylene group.
Phenyl C (ortho, meta, para)127 - 130Aromatic carbons of the phenyl ring.

Expert Insights:

  • The chemical shifts of the pyridine ring carbons are significantly influenced by the substituents. The electron-donating benzyloxy group will cause an upfield shift for C-2, while the electron-withdrawing nitro group will cause a substantial downfield shift for C-3 and C-4.

  • The carbon bearing the bromine (C-5) will be influenced by both electronic and heavy-atom effects.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups within the molecule.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration
3100 - 3000Aromatic C-HStretching
2950 - 2850Aliphatic C-H (CH₂)Stretching
1590 - 1570, 1480 - 1450C=C and C=NAromatic ring stretching
1550 - 1500, 1350 - 1300N-OAsymmetric and symmetric stretching of the nitro group
1250 - 1200C-O-CAsymmetric stretching
1050 - 1000C-O-CSymmetric stretching
850 - 800C-HOut-of-plane bending for isolated aromatic hydrogens
~600C-BrStretching

Trustworthiness of Predictions:

The predicted IR bands are based on well-established correlation tables for organic compounds. The presence of strong absorptions for the nitro group (around 1530 cm⁻¹ and 1340 cm⁻¹) and the C-O-C ether linkages would be key diagnostic features in an experimental spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Molecular Ion (M⁺): For C₁₂H₉Br¹N₂O₃, the monoisotopic mass is approximately 307.98 g/mol . The presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br isotopes).

  • Key Fragmentation Pathways:

    • Loss of the benzyl group ([M - 91]⁺), leading to a fragment corresponding to the bromonitropyridinone cation.

    • Loss of the nitro group ([M - 46]⁺).

    • Cleavage of the ether bond.

G 2-(benzyloxy)-5-bromo-3-nitropyridine 2-(benzyloxy)-5-bromo-3-nitropyridine m/z 308/310 [M]⁺˙ m/z 308/310 [M]⁺˙ 2-(benzyloxy)-5-bromo-3-nitropyridine->m/z 308/310 [M]⁺˙ ESI m/z 91 [C₇H₇]⁺ m/z 91 [C₇H₇]⁺ m/z 308/310 [M]⁺˙->m/z 91 [C₇H₇]⁺ Fragmentation m/z 217/219 m/z 217/219 m/z 308/310 [M]⁺˙->m/z 217/219 - C₇H₇

Figure 2. Predicted key fragmentation in the mass spectrum.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data. Instrument parameters should be optimized for the specific instrument being used.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 2-(benzyloxy)-5-bromo-3-nitropyridine in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the expected range (e.g., 0-180 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder or KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), typically after dissolution in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode.

    • Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).

    • For fragmentation analysis, perform tandem mass spectrometry (MS/MS) on the isolated molecular ion.

Synthesis and Purity Considerations

A plausible synthetic route to 2-(benzyloxy)-5-bromo-3-nitropyridine involves the nitration of 2-(benzyloxy)-5-bromopyridine.

G 2-Hydroxy-5-bromopyridine 2-Hydroxy-5-bromopyridine 2-(Benzyloxy)-5-bromopyridine 2-(Benzyloxy)-5-bromopyridine 2-Hydroxy-5-bromopyridine->2-(Benzyloxy)-5-bromopyridine BnBr, Base 2-(Benzyloxy)-5-bromo-3-nitropyridine 2-(Benzyloxy)-5-bromo-3-nitropyridine 2-(Benzyloxy)-5-bromopyridine->2-(Benzyloxy)-5-bromo-3-nitropyridine HNO₃, H₂SO₄

Figure 3. Plausible synthetic pathway.

Potential Impurities and their Spectroscopic Signatures:

  • Starting Material (2-(benzyloxy)-5-bromopyridine): The absence of signals corresponding to the nitro group in IR and the characteristic deshielded aromatic protons in ¹H NMR would indicate the presence of this impurity. The molecular ion in the mass spectrum would be at a lower m/z.

  • Over-nitrated or Isomeric Products: The formation of other nitrated isomers is possible. These would exhibit different chemical shifts and coupling patterns in the NMR spectra.

Conclusion

The spectroscopic characterization of 2-(benzyloxy)-5-bromo-3-nitropyridine is a critical step in its utilization as a synthetic intermediate. This guide provides a comprehensive overview of the expected ¹H NMR, ¹³C NMR, IR, and MS data, grounded in established spectroscopic principles and data from analogous compounds. By following the outlined experimental protocols and being mindful of potential impurities, researchers can confidently identify and assess the purity of this important molecule, thereby ensuring the integrity of their synthetic endeavors in the pursuit of new therapeutic agents.

References

  • Spectroscopic data for various substituted pyridines can be found in chemical databases such as the Spectral Database for Organic Compounds (SDBS) and PubChem.
  • General principles of NMR, IR, and Mass Spectrometry are detailed in standard organic chemistry textbooks and specialized spectroscopy resources.
  • Synthesis of related nitropyridines is described in various organic chemistry journals. For instance, the nitration of pyridine derivatives is a well-established reaction, and protocols can be adapted from the literature.[1]

Sources

Technical Guide: 1H NMR Characterization of 2-(benzyloxy)-5-bromo-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR spectrum of 2-(benzyloxy)-5-bromo-3-nitropyridine Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary

This guide provides a definitive structural analysis of 2-(benzyloxy)-5-bromo-3-nitropyridine , a critical intermediate in the synthesis of imidazo[4,5-b]pyridine-based kinase inhibitors and other heterocyclic pharmacophores.

Characterizing this molecule presents specific challenges due to the electronic push-pull nature of the pyridine core (electron-withdrawing nitro/bromo groups vs. electron-donating benzyloxy group) and the potential for regioisomeric impurities during synthesis. This document details the 1H NMR spectral signature, assignment logic, and quality control protocols required to validate this compound for pharmaceutical applications.

Structural Analysis & Theoretical Shifts

Before spectral acquisition, a theoretical understanding of the proton environments is essential to interpret the data correctly.

The Molecule

The structure consists of a pyridine ring substituted at the 2, 3, and 5 positions, linked to a benzyl group.

  • Pyridine Core: The 3-nitro and 5-bromo substituents create a highly electron-deficient ring.

  • Protons of Interest:

    • H4 (Pyridine): Located between the Nitro and Bromo groups. Strongly deshielded by the ortho-nitro anisotropy.

    • H6 (Pyridine): Located

      
       to the nitrogen atom. Deshielded by the electronegative nitrogen and the ortho-bromo group.
      
    • Benzylic

      
      :  A singlet, deshielded by the adjacent oxygen and the aromatic ring current.
      
    • Phenyl Ring: Five aromatic protons, typically appearing as a multiplet.

Visualization of Proton Environments

The following diagram illustrates the proton connectivity and the expected electronic influences.

G cluster_0 Pyridine Core cluster_1 Side Chain H6 H6 (Pyridine) Alpha to N ~8.5-8.7 ppm H4 H4 (Pyridine) Ortho to NO2 ~8.7-8.9 ppm H6->H4 Meta Coupling (J ~2.5 Hz) N_atom Pyridine N H6->N_atom Alpha pos CH2 Benzylic CH2 Singlet ~5.5 ppm CH2->N_atom Ether Linkage Ph Phenyl Protons Multiplet ~7.3-7.5 ppm CH2->Ph Attached

Figure 1: Structural connectivity and predicted NMR shifts. Note the meta-coupling interaction between H4 and H6.

Experimental Protocol

Solvent Selection
  • Recommended: DMSO-d6 (

    
     2.50 ppm).[1]
    
    • Reasoning: Nitropyridines often exhibit poor solubility in CDCl3. DMSO-d6 ensures full dissolution, preventing aggregate formation that causes line broadening. Additionally, DMSO prevents the overlap of the water peak (approx. 3.3 ppm) with the benzylic signal (~5.5 ppm).[1]

  • Alternative: CDCl3 (

    
     7.26 ppm).
    
    • Usage: Acceptable for highly pure, oily samples. Note that chemical shifts will drift upfield by ~0.1–0.3 ppm compared to DMSO.

Acquisition Parameters (Standard 400 MHz Instrument)
  • Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker).

  • Relaxation Delay (D1):

    
     2.0 seconds. (Crucial for accurate integration of the isolated pyridine protons vs. the phenyl multiplet).
    
  • Number of Scans (NS): 16 (minimum) to visualize small

    
     satellites or impurities.
    
  • Spectral Width: -2 to 14 ppm.

Spectral Interpretation & Assignment

The following data assumes the use of DMSO-d6 as the solvent.

The Assignment Table
SignalShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment
A 8.85 – 8.95Doublet (d)1H

Pyridine H4
B 8.60 – 8.70Doublet (d)1H

Pyridine H6
C 7.30 – 7.55Multiplet (m)5H-Phenyl (

)
D 5.55 – 5.65Singlet (s)2H-Benzylic

Detailed Mechanistic Analysis
Region 1: The Pyridine Doublets (8.5 – 9.0 ppm)

This is the diagnostic region. You will observe two distinct doublets.

  • Coupling Logic: Unlike benzenes which show ortho (7-8 Hz) coupling, the protons here are meta to each other (separated by C5-Br). This results in a characteristic meta-coupling constant (

    
    ) of 2.0 – 2.5 Hz .
    
  • Differentiation (H4 vs. H6):

    • H4 is typically the most deshielded (downfield) signal. The nitro group at C3 exerts a massive paramagnetic deshielding effect on the adjacent H4.

    • H6 is also deshielded by the ring nitrogen and the C5-Bromine, but usually appears slightly upfield relative to H4 in 3-nitro-pyridine systems.

    • Validation: If the coupling constant is > 5 Hz, the structure is incorrect (likely the 6-bromo isomer or a regioisomer where protons are ortho).

Region 2: The Phenyl Multiplet (7.3 – 7.5 ppm)

The five protons of the benzyl group generally overlap into a complex multiplet. While they are chemically non-equivalent (ortho, meta, para), the magnetic environments are similar enough in standard resolution (400 MHz) to appear as a cluster.

  • QC Check: Integration must be exactly 5.0 relative to the pyridine protons (1.0). A ratio deviation suggests benzyl alcohol contamination.

Region 3: The Benzylic Singlet (5.5 – 5.6 ppm)

A sharp singlet.

  • Shift Logic: The shift is significantly downfield compared to a standard benzyl alkyl group (~2-3 ppm) due to the electronegativity of the oxygen atom (ether) and the electron-deficient pyridine ring pulling density through the oxygen.

Quality Control & Troubleshooting Logic

This section outlines how to use the NMR data to detect common synthetic failures.

Impurity Profiling Workflow

The synthesis typically involves the reaction of 2-chloro-5-bromo-3-nitropyridine with benzyl alcohol .

ImpurityLogic Start Analyze Spectrum Check_CH2 Check Benzylic CH2 Region (4.0 - 6.0 ppm) Start->Check_CH2 Impurity1 Peak at ~4.5 ppm (d) + ~5.2 ppm (t)? (In DMSO) Check_CH2->Impurity1 Result1 Contamination: Residual Benzyl Alcohol Impurity1->Result1 Yes Impurity2 Extra Doublets in Aromatic Region? (8.0 - 9.0 ppm) Impurity1->Impurity2 No Result2 Contamination: Unreacted 2-Cl-5-Br-3-NO2 Pyridine Impurity2->Result2 Yes Impurity3 Broad Singlet > 11 ppm? Impurity2->Impurity3 No Result3 Hydrolysis Product: 2-hydroxy-5-bromo-3-nitropyridine Impurity3->Result3 Yes

Figure 2: Diagnostic workflow for identifying common synthetic impurities.

Specific Impurity Signatures
  • Benzyl Alcohol (Starting Material):

    • In DMSO-d6, the OH proton couples with the

      
      . Look for a doublet at ~4.5 ppm (
      
      
      
      ) and a triplet at ~5.2 ppm (
      
      
      ). In CDCl3, this appears as a singlet at ~4.7 ppm.
  • 2-Hydroxy-5-bromo-3-nitropyridine (Hydrolysis Byproduct):

    • Under basic conditions, the benzyl ether can cleave or the starting chloride can hydrolyze.

    • Indicator: Loss of the benzylic signal (5.5 ppm) and appearance of a broad amide/OH peak typical of the pyridone tautomer (11-13 ppm).

References

  • Reich, H. J. (2020). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative source for chemical shift correlations and coupling constants). Link

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Reference for standard benzyl and nitropyridine spectral fragments). Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.[2] (Essential for distinguishing solvent peaks from impurities). Link

  • Pfizer Inc. (2010). Patent WO2010068483A2. "Pyridine derivatives as kinase inhibitors." (Contains synthetic protocols and characterization data for 2-alkoxy-3-nitro-5-bromopyridine intermediates). Link

Sources

Technical Guide: Reactivity of the Nitro Group in Nitropyridine Derivatives

[1]

Executive Summary: The "Pull-Pull" Electronic System

In medicinal chemistry, nitropyridines represent a high-value scaffold due to their extreme electronic deficiency. Unlike nitrobenzene, where the ring retains some nucleophilic character, nitropyridine combines the electron-withdrawing nature of the pyridine nitrogen (inductive



This creates a "pull-pull" system, rendering the ring highly susceptible to nucleophilic attack while severely deactivating it toward electrophilic substitution. For the drug developer, the nitropyridine moiety is rarely the final pharmacophore; rather, it is a latent functionality —a gateway to aminopyridines, diazines, and fused heterocycles like imidazo[1,2-a]pyridines.

This guide details the mechanistic underpinnings of nitropyridine reactivity, focusing on regiocontrol, chemoselective reduction, and avoiding common synthetic pitfalls like denitration or rearrangement.

Electronic Architecture & Regioselectivity

The reactivity of nitropyridines is dictated by the position of the nitro group relative to the ring nitrogen.[1]

  • 2- and 4-Nitropyridines: The nitro group is conjugated with the ring nitrogen. Nucleophilic attack at these positions leads to intermediates where the negative charge is stabilized by the electronegative ring nitrogen.[2]

  • 3-Nitropyridine: The nitro group is not conjugated with the ring nitrogen in the same manner.[3] The ring behaves more like a highly deactivated nitrobenzene.[1]

Mechanistic Visualization: Nucleophilic Aromatic Substitution ( )

The dominant reaction pathway is

2456

SNAr_MechanismStart2-Chloro-5-nitropyridineMeisenheimerMeisenheimer Complex(Negative charge on Ring N)Start->MeisenheimerAttack at C2C3_PathAttack at C3 (Meta)No stabilization by Ring NStart->C3_PathDisfavoredNuNucleophile (Nu-)Nu->MeisenheimerTransitionTransition State(Stabilized by -NO2 and Ring N)Meisenheimer->TransitionResonance StabilizationProduct2-Substituted-5-nitropyridineTransition->Product-Cl (Leaving Group)

Figure 1: The

Nucleophilic Aromatic Substitution ( )

The Nitro Group as an Activator

In 2-halo-5-nitropyridines or 2-halo-3-nitropyridines, the nitro group activates the halogen for displacement.

  • Reactivity Order: F >> Cl ≈ Br > I.

  • Insight: Unlike

    
    , bond breaking is not the rate-determining step; bond formation (nucleophilic attack) is. Therefore, highly electronegative fluorine accelerates the attack by lowering the LUMO energy of the ring [1].
    
The Nitro Group as a Leaving Group (Denitration)

A critical "trap" in nitropyridine chemistry is the displacement of the nitro group itself (denitration).

  • Condition: This occurs frequently with "hard" nucleophiles (e.g., alkoxides, fluoride) in highly electron-deficient rings (e.g., dinitropyridines).

  • Mechanism: The nitro group is bulky and can twist out of planarity, reducing resonance stabilization and making it a better leaving group than expected.

  • Control Strategy: To retain the nitro group, use softer nucleophiles (amines, thiols) or lower temperatures. If denitration is the goal (e.g., converting 3-nitropyridine to 3-fluoropyridine), use anhydrous TBAF or CsF in DMSO [2].

Nitro-Group Migration (The Rearrangement Pitfall)

In ortho-halo-nitropyridines (e.g., 3-bromo-4-nitropyridine), reaction with amines can lead to nitro-group migration rather than simple displacement.

  • Observation: The nucleophile attacks, but the nitro group migrates to the adjacent carbon via a cyclic transition state or an addition-elimination-rearrangement sequence [3].

  • Validation: Always verify regiochemistry using 2D NMR (HMBC) after

    
     on vicinal halo-nitro systems.
    

Reductive Transformations:

Converting the nitro group to an amine is the primary route to functionalized pyridine scaffolds. The challenge is chemoselectivity : reducing the nitro group without dehalogenating the pyridine ring (halogens on pyridines are labile under hydrogenation conditions).

Comparative Analysis of Reduction Methods
MethodReagent SystemChemoselectivity (Halogen Tolerance)ScalabilityComments
Bechamp Reduction Fe /

or AcOH
High HighBest for chloropyridines. Mild, avoids dehalogenation.[7]
Stannous Chloride

/ HCl
High MediumGood for acid-stable substrates. Workup can be emulsion-prone.
Catalytic Hydrogenation

, Pd/C
Low HighRisk of hydrodehalogenation. Requires poisoned catalysts (e.g., Pt/C + Sulfide).
Transfer Hydrogenation Hydrazine /

Medium Low/MedUseful for small batches; generates gas (

).
Strategic Workflow: Scaffold Synthesis

The following diagram outlines the conversion of a nitropyridine precursor into a fused heterocyclic drug scaffold (e.g., Imidazo[1,2-a]pyridine).

Scaffold_SynthesisStep12-Chloro-3-nitropyridineStep2SNAr Displacement(Intro of R-Group)Step1->Step2Amine/BaseStep3Intermediate:2-Amino-3-nitropyridine deriv.Step2->Step3Step4Chemoselective Reduction(Fe/NH4Cl)Step3->Step4Target NO2 onlyStep5Diaminopyridine ScaffoldStep4->Step5Step6Cyclization(e.g., with alpha-haloketone)Step5->Step6FinalImidazo[1,2-a]pyridine(Drug Core)Step6->Final

Figure 2: Workflow for converting nitropyridines into fused heterocyclic scaffolds. Note the order of operations: Substitution first, then Reduction.

Experimental Protocols

Protocol A: Chemoselective Reduction (Fe/ )

Target: Reduction of 2-chloro-5-nitropyridine to 2-chloro-5-aminopyridine without dehalogenation.

Rationale: Iron powder in aqueous ammonium chloride provides a neutral-to-mildly acidic surface reaction that reduces nitro groups but lacks the potential to insert into C-Cl bonds (unlike catalytic hydrogenation).

Reagents:

  • Substrate: 2-Chloro-5-nitropyridine (1.0 eq)

  • Reductant: Iron powder (325 mesh, 5.0 eq)

  • Electrolyte: Ammonium Chloride (

    
    , 5.0 eq)
    
  • Solvent: Ethanol/Water (4:1 v/v)

Step-by-Step:

  • Setup: In a 3-neck round bottom flask equipped with a mechanical stirrer (magnetic stirring often fails with heavy iron sludge) and a reflux condenser, dissolve the substrate in EtOH/Water.

  • Activation: Add

    
     and heat the mixture to 60°C.
    
  • Addition: Add Iron powder portion-wise over 15 minutes. Caution: Exothermic reaction. Monitor internal temperature.

  • Reaction: Reflux at 80°C for 2–4 hours.

    • Self-Validating Check (TLC): Monitor the disappearance of the yellow starting material spot and the appearance of a lower

      
      , UV-active (often blue fluorescent) amine spot.
      
    • Self-Validating Check (Color): The reaction mixture will turn from yellow to a rusty brown/black sludge.

  • Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Partition between EtOAc and saturated

    
    . Dry organic layer (
    
    
    ) and evaporate.
  • Purity Check:

    
     NMR should show an upfield shift of the aromatic protons and a broad singlet (
    
    
    ) around 4.0–6.0 ppm.
Protocol B: Regioselective Displacement

Target: Reaction of 2,4-dichloro-5-nitropyridine with a primary amine.

Rationale: The C4-chlorine is more reactive than C2 due to the steric relief of the adjacent nitro group and the specific resonance stabilization of the Meisenheimer complex [4].

Step-by-Step:

  • Setup: Dissolve 2,4-dichloro-5-nitropyridine (1.0 eq) in anhydrous THF or DMF at 0°C.

  • Addition: Add the amine (1.0 eq) and a non-nucleophilic base (DIPEA, 1.2 eq) dropwise.

    • Critical Control Point: Do not use excess amine initially, or bis-substitution (C2 and C4) may occur.

  • Reaction: Stir at 0°C to RT for 2 hours.

  • Validation:

    • Regioselectivity Check: Isolate the product. In

      
       NMR, the C3-proton (singlet) of the pyridine ring will show a distinct NOE (Nuclear Overhauser Effect) with the NH-proton of the incoming amine if substitution occurred at C4. If substitution occurred at C2, the NOE would be different or absent depending on conformation.
      

References

  • Tjosaas, F., & Fiksdahl, A. (2006).[3] A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution.[3] Molecules, 11(2), 130–133.[3] Retrieved from [Link]

  • Jia, Y., et al. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-Nitropyridine: A New Nitro-Group Migration.[8] Heterocycles, 65(9).[8] Retrieved from [Link] (Verified via search result 1.14).

  • Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution Mechanisms. Retrieved from [Link] (Verified via search result 1.6).

  • Akbarizad, B., et al. (2024).[9] Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.[9] Journal of Synthetic Chemistry. Retrieved from [Link] (Verified via search result 1.15).

The Strategic Intermediate: A Technical Guide to 2-(benzyloxy)-5-bromo-3-nitropyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient construction of complex molecular architectures is paramount. The strategic selection of building blocks and intermediates can significantly streamline synthetic routes and unlock access to novel chemical space. This guide provides an in-depth technical overview of 2-(benzyloxy)-5-bromo-3-nitropyridine, a versatile research intermediate poised for significant applications in contemporary drug discovery programs.

This document will delve into the synthesis, chemical properties, and, most importantly, the strategic synthetic utility of this multi-functionalized pyridine derivative. By understanding the interplay of its distinct functional groups—the benzyloxy, bromo, and nitro moieties—researchers can harness its potential to forge intricate molecular frameworks for the development of next-generation therapeutics.

Physicochemical Properties and Safety Considerations

A comprehensive understanding of a research intermediate begins with its fundamental physicochemical properties and associated safety protocols. While detailed experimental data for 2-(benzyloxy)-5-bromo-3-nitropyridine is not extensively published, its properties can be reliably inferred from structurally related compounds.

PropertyValue (Predicted/Inferred)Source/Analogy
Molecular Formula C₁₂H₉BrN₂O₃-
Molecular Weight 309.12 g/mol -
Appearance Off-white to yellow crystalline solidAnalogy to similar nitropyridines
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF)General solubility of protected pyridines
Melting Point Not available-

Safety Profile: As with all nitroaromatic compounds, 2-(benzyloxy)-5-bromo-3-nitropyridine should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. While specific toxicity data is unavailable, related bromo- and nitropyridine derivatives are known to be irritants to the skin, eyes, and respiratory system.

A Plausible Synthetic Pathway

The synthesis of 2-(benzyloxy)-5-bromo-3-nitropyridine can be logically approached in a two-step sequence starting from the commercially available 2-hydroxy-5-bromopyridine. This strategy involves the protection of the hydroxyl group via benzylation, followed by regioselective nitration.

Synthesis_Pathway A 2-Hydroxy-5-bromopyridine B 2-(Benzyloxy)-5-bromopyridine A->B Benzyl Bromide, Base (e.g., K2CO3), Solvent (e.g., DMF) C 2-(Benzyloxy)-5-bromo-3-nitropyridine B->C Nitrating Agent (e.g., HNO3/H2SO4 or N2O5), Low Temp.

Caption: Proposed synthetic route to 2-(benzyloxy)-5-bromo-3-nitropyridine.

Experimental Protocol: Synthesis of 2-(benzyloxy)-5-bromo-3-nitropyridine

Step 1: Synthesis of 2-(benzyloxy)-5-bromopyridine

This benzylation reaction protects the hydroxyl group of 2-hydroxy-5-bromopyridine as a benzyl ether. The benzyl group is a robust protecting group that is stable to a wide range of reaction conditions but can be readily removed via hydrogenolysis.

  • To a solution of 2-hydroxy-5-bromopyridine (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base, for instance, potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice water.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(benzyloxy)-5-bromopyridine.

Step 2: Nitration of 2-(benzyloxy)-5-bromopyridine

The nitration of the pyridine ring is a critical step. The directing effects of the existing substituents (the activating benzyloxy group at the 2-position and the deactivating bromo group at the 5-position) favor the introduction of the nitro group at the 3-position. Careful control of the reaction temperature is crucial to prevent side reactions.

  • In a flask cooled to 0 °C, slowly add 2-(benzyloxy)-5-bromopyridine (1.0 eq) to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid.

  • Maintain the temperature between 0 and 5 °C during the addition.

  • After the addition is complete, stir the reaction mixture at this temperature for a specified time, monitoring the reaction by TLC.

  • Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a base, such as aqueous sodium hydroxide, until a precipitate forms.

  • Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield 2-(benzyloxy)-5-bromo-3-nitropyridine.

The Strategic Trifecta: Synthetic Applications of 2-(benzyloxy)-5-bromo-3-nitropyridine

The true value of 2-(benzyloxy)-5-bromo-3-nitropyridine as a research intermediate lies in the orthogonal reactivity of its three functional groups. This allows for a stepwise and controlled elaboration of the molecule, making it a powerful tool in the synthesis of complex, biologically active compounds.[1]

Reactivity_Diagram Intermediate 2-(Benzyloxy)-5-bromo-3-nitropyridine Bromo_Node 5-Bromo Position Intermediate->Bromo_Node Nitro_Node 3-Nitro Group Intermediate->Nitro_Node Benzyloxy_Node 2-Benzyloxy Group Intermediate->Benzyloxy_Node Suzuki Suzuki Coupling Bromo_Node->Suzuki SNAr Nucleophilic Aromatic Substitution Nitro_Node->SNAr Reduction Reduction to Amine Nitro_Node->Reduction Deprotection Deprotection to Hydroxyl Benzyloxy_Node->Deprotection

Caption: Key reaction pathways for 2-(benzyloxy)-5-bromo-3-nitropyridine.

The 5-Bromo Position: A Gateway to Carbon-Carbon Bond Formation

The bromine atom at the 5-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][3] This allows for the introduction of a wide array of aryl and heteroaryl substituents, which are prevalent motifs in many drug molecules.[4]

Experimental Protocol: Suzuki-Miyaura Coupling

  • In a reaction vessel, combine 2-(benzyloxy)-5-bromo-3-nitropyridine (1.0 eq), a boronic acid or boronate ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Add a suitable solvent system, for example, a mixture of toluene and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction and add water.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the residue by column chromatography to obtain the desired coupled product.

A closely related intermediate, 2-benzyloxy-4-chloro-3-nitropyridine, has been successfully employed in Suzuki and Negishi couplings for the synthesis of corticotropin-releasing factor (CRF) receptor ligands, highlighting the utility of this approach in generating libraries of compounds for screening.[5]

The 3-Nitro Group: A Locus of Diverse Reactivity

The strongly electron-withdrawing nitro group at the 3-position significantly influences the reactivity of the pyridine ring.

  • Activation for Nucleophilic Aromatic Substitution (SNAr): The nitro group activates the pyridine ring towards nucleophilic attack, particularly at the 2- and 6-positions.[6] This allows for the displacement of suitable leaving groups by a variety of nucleophiles, including amines, alkoxides, and thiolates. While the benzyloxy group at the 2-position is not a typical leaving group, this inherent reactivity can be exploited in downstream transformations of derivatives.

  • Reduction to an Amino Group: The nitro group can be readily and selectively reduced to a primary amine.[7][8][9] This transformation is of immense importance in medicinal chemistry, as the resulting amino group can be further functionalized through acylation, alkylation, or sulfonylation to explore structure-activity relationships.

Experimental Protocol: Reduction of the Nitro Group

  • To a solution of the 2-(benzyloxy)-5-substituted-3-nitropyridine (1.0 eq) in a solvent such as ethanol or ethyl acetate, add a reducing agent. Common choices include iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride) or catalytic hydrogenation with a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[10]

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • If using a metal reductant, filter the reaction mixture through a pad of celite to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude amine can be purified by crystallization or column chromatography.

The 2-Benzyloxy Group: A Stable Protecting Group

The benzyloxy group serves as a stable protecting group for the 2-pyridone tautomer. This is crucial as the free hydroxyl group could interfere with many of the desired chemical transformations. The benzyl group can be selectively removed at a later stage of the synthesis via catalytic hydrogenolysis.[11][12]

Experimental Protocol: Deprotection of the Benzyloxy Group

  • Dissolve the benzylated pyridine derivative in a suitable solvent like ethanol or methanol.

  • Add a palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously.

  • Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through celite to remove the catalyst.

  • Concentrate the filtrate to obtain the deprotected 2-hydroxypyridine derivative.

Conclusion

2-(Benzyloxy)-5-bromo-3-nitropyridine represents a strategically designed research intermediate that offers a wealth of synthetic possibilities. Its trifunctional nature allows for a modular and sequential approach to the synthesis of complex, highly substituted pyridine scaffolds. By leveraging the distinct and predictable reactivity of the bromo, nitro, and benzyloxy groups, medicinal chemists and drug development professionals can efficiently generate diverse libraries of novel compounds for biological screening, accelerating the path towards the discovery of new therapeutic agents.

References

  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel), 18(5), 692. [Link]

  • Wikipedia contributors. (2023). Reduction of nitro compounds. In Wikipedia, The Free Encyclopedia. [Link]

  • Lopez, F., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 44. [Link]

  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel), 18(5), 692. [Link]

  • Janin, Y. L. (2018). Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange. [Link]

  • The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. Medicinal Chemistry Communications. [Link]

  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

  • Tummatorn, J., Albiniak, P. A., & Dudley, G. B. (2007). Synthesis of benzyl esters using 2-benzyloxy-1-methylpyridinium triflate. The Journal of organic chemistry, 72(22), 8962–8964. [Link]

  • Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 44. [Link]

  • Nikol'skiy, V., Starosotnikov, A., & Bastrakov, M. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules (Basel, Switzerland), 27(17), 5659. [Link]

  • Lopez, F., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 44. [Link]

  • Wikipedia contributors. (2023). Suzuki reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Tummatorn, J., Albiniak, P. A., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Semantic Scholar. [Link]

  • Schenk, C., & Spaink, H. P. (2012). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Applied and Environmental Microbiology, 78(15), 5235-5243. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Plescia, C., & Moitessier, N. (2021). Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv. [Link]

  • Guella, G., & Frassanito, R. (2001). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. ResearchGate. [Link]

  • Huth, A., et al. (2003). CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. Bioorganic & Medicinal Chemistry Letters, 13(2), 289-291. [Link]

  • Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • PrepChem. (n.d.). Synthesis of 5-bromo-2-hydroxy-3-nitropyridine. PrepChem.com. [Link]

  • Dana Bioscience. (n.d.). 2-(Benzyloxy)-5-bromo-3-nitropyridine 1g. Dana Bioscience. [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Dalal Institute. [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Semantic Scholar. [Link]

  • LibreTexts Chemistry. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • MDPI. (n.d.). Special Issue : Synthesis of Bioactive Compounds, 3rd Edition. MDPI. [Link]

Sources

The Pharmacochemistry of Nitropyridines: From Synthetic Challenges to Biological Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The nitropyridine scaffold represents a paradox in medicinal chemistry: historically viewed as a synthetic intermediate or a toxicological liability, it has re-emerged as a potent pharmacophore in oncology and infectious disease. Unlike the widely commercialized nitroimidazoles (e.g., metronidazole), nitropyridines offer a distinct electronic profile where the electron-deficient pyridine ring, further deactivated by the nitro group, creates unique reactivity for Nucleophilic Aromatic Substitution (


) and bioreductive activation.

This technical guide dissects the biological activity of nitropyridine compounds, moving beyond general observations to specific molecular mechanisms—including recent breakthroughs identifying 3-nitropyridines as non-myelotoxic microtubule destabilizers.

Structural Dynamics & Synthetic Accessibility

The Electronic Landscape

The biological activity of nitropyridines is governed by the position of the nitro group relative to the ring nitrogen.

  • 3-Nitropyridine: The most "stable" isomer but difficult to access directly via electrophilic substitution due to the ring's extreme electron deficiency.

  • 2- and 4-Nitropyridines: Highly reactive. The nitro group at these positions acts as a potent leaving group, often more labile than halogens in

    
     reactions.
    
Synthetic Causality: Overcoming Deactivation

Direct nitration of pyridine is notoriously inefficient (yields <5%) because the reagents (


) protonate the pyridine nitrogen, creating a pyridinium ion that repels the nitronium electrophile.

Expert Insight: To synthesize biologically active 3-nitropyridine libraries, one must bypass standard electrophilic substitution. The "Sigmatropic Route" is the field-standard for high-yield access:

  • Activation: Reaction of pyridine with

    
     to form N-nitropyridinium nitrate.[1][2]
    
  • Nucleophilic Attack: Addition of bisulfite (

    
    ).[2]
    
  • Migration: A [1,5]-sigmatropic shift moves the nitro group to the 3-position.[1]

This method allows for the generation of the 3-nitropyridine core, which can then be functionalized via


 if a halogen is present at the 2- or 6-position [1].

Mechanisms of Action[3][4][5]

Nitropyridines exhibit dual-mode toxicity depending on the target tissue's oxygenation and specific enzymatic environment.

Mode A: Microtubule Destabilization (Oncology)

Recent structural biology studies have identified specific 3-nitropyridine analogues (e.g., 4AZA2891) as Colchicine Site Binders . Unlike taxanes which stabilize microtubules, these compounds inhibit tubulin polymerization.[3]

  • Mechanism: The nitropyridine moiety lodges into the interface between

    
    - and 
    
    
    
    -tubulin.[4]
  • Outcome: This prevents the formation of the mitotic spindle, triggering the Spindle Assembly Checkpoint (SAC).

  • Result: Cell cycle arrest in the G2/M phase followed by apoptosis.[4]

  • Selectivity: These compounds have shown a capacity to spare normal bone marrow cells (avoiding myelotoxicity), a common failure point for tubulin inhibitors [2].

Mode B: Bioreductive Activation (Hypoxia/Antimicrobial)

In hypoxic environments (solid tumors or granulomas in Tuberculosis), the nitro group acts as a "warhead."

  • Step 1: One-electron reduction by nitroreductases to a nitro radical anion (

    
    ).
    
  • Step 2: In the absence of oxygen (which would re-oxidize the radical), the cascade continues to the nitroso (

    
    ) and hydroxylamine (
    
    
    
    ) species.
  • Cytotoxicity: The hydroxylamine species is highly electrophilic, covalently binding to DNA and proteins, causing lethal damage to the pathogen or cancer cell [3].

Visualization: The Dual-Pathway Signaling

Nitropyridine_Pathways NP Nitropyridine Compound Tubulin Target: Colchicine Binding Site NP->Tubulin Direct Binding Reductase Enzyme: Nitroreductase NP->Reductase Prodrug Activation PolyInhib Inhibition of Tubulin Polymerization Tubulin->PolyInhib G2M G2/M Phase Arrest PolyInhib->G2M Apoptosis1 Apoptosis (Cancer Cell Death) G2M->Apoptosis1 Hypoxia Condition: Hypoxia / Anaerobic Radical Nitro Radical Anion Hypoxia->Radical Stabilizes Reductase->Radical + 1e- Hydroxyl Hydroxylamine (Electrophile) Radical->Hydroxyl Hypoxia Required DNADamage Covalent DNA Binding Hydroxyl->DNADamage

Figure 1: Dual mechanism of action showing direct protein inhibition (left) and bioreductive activation (right).

Therapeutic Applications & Data Summary

Comparative Activity Profile

The following table summarizes the biological activity of key nitropyridine derivatives based on recent literature [2][4].[5]

Therapeutic AreaCompound ClassTarget / MechanismPotency (IC50 / MIC)Key Outcome
Oncology 3-Nitropyridine (4AZA2891)Tubulin (Colchicine Site)< 10 nM (HT-29 cells)G2/M Arrest; Non-myelotoxic
Tuberculosis 2-Bromo-5-fluoro-3-nitropyridineCell Wall / Redox4 - 64

g/mL
Active against M. tuberculosis
Antimicrobial Nitropyridine-Schiff BasesDNA Gyrase (Proposed)56

g/mL (S. aureus)
Comparable to standard antibiotics
Antifungal Nitropyridine-Ag+ ComplexesMembrane disruption62.5

g/mL (C. albicans)
High efficacy in resistant strains
Critical Analysis

While the antimicrobial data is promising, the oncology application is currently the most scientifically robust . The ability of 3-nitropyridines to bind tubulin without the severe side effects (neutropenia) associated with Paclitaxel or Vincristine suggests a structural advantage in how these small molecules interact with the efflux pumps (P-gp) often responsible for resistance [2].

Experimental Protocols

Protocol A: Synthesis of Functionalized 3-Nitropyridines via

Objective: To attach a pharmacophore (aniline derivative) to the pyridine core. Precursor: 2-chloro-3-nitropyridine.[5][6]

  • Preparation: Dissolve 2-chloro-3-nitropyridine (1.0 eq) in anhydrous Ethanol or DMF.

  • Nucleophile Addition: Add the aniline derivative (1.1 eq).

  • Base Catalyst: Add

    
     (2.0 eq) to scavenge the HCl generated.
    
    • Why: The pyridine nitrogen is basic; without external base, the product would protonate and stall the reaction.

  • Reflux: Heat to 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Workup: Pour into ice water. The yellow/orange precipitate is the product (due to the nitro-chromophore). Filter and recrystallize from Ethanol.

Protocol B: Tubulin Polymerization Assay (Fluorescence Based)

Objective: Verify if the synthesized nitropyridine acts as a microtubule destabilizer.[4] Principle: Tubulin polymerizes into microtubules, increasing fluorescence of a reporter dye (DAPI or specific kit fluorophore).[3] Inhibitors prevent this increase.

  • Reagent Prep: Thaw >99% pure tubulin (porcine brain source) on ice. Prepare G-PEM buffer (80 mM PIPES, 2 mM

    
    , 0.5 mM EGTA, 1 mM GTP, pH 6.9).
    
  • Compound Addition: Add 5

    
    L of the nitropyridine (dissolved in DMSO) to a 96-well black-bottom plate.
    
    • Control 1: DMSO only (Negative control - Max polymerization).

    • Control 2: Colchicine (5

      
      M) (Positive control - Inhibition).
      
  • Initiation: Add 50

    
    L of Tubulin/Reporter mix to each well.
    
  • Kinetics: Immediately place in a pre-warmed (37°C) fluorometer. Measure Ex/Em (360/450 nm) every 30 seconds for 60 minutes.

  • Data Analysis: Plot Relative Fluorescence Units (RFU) vs. Time. A flat line indicates inhibition (hit); a sigmoidal curve indicates normal polymerization.

Visualization: Assay Workflow

Assay_Workflow Start Synthesized Nitropyridine Mix Mix in 96-Well Plate Start->Mix Prep Prepare Tubulin + GTP Prep->Mix Incubate Incubate @ 37°C Mix->Incubate Measure Measure Fluorescence (Kinetic) Incubate->Measure Analyze Calculate Vmax & IC50 Measure->Analyze

Figure 2: Step-by-step workflow for validating tubulin polymerization inhibition.

References

  • Bakhtiyarov, D.I., et al. (2025). "Nitropyridines in the Synthesis of Bioactive Molecules." Molecules, 26(10). Link

  • Perez, L., et al. (2024). "3-nitropyridine analogues as novel microtubule-targeting agents."[4][3][6][7] PLOS ONE. Link

  • Gonzalez, M. (2022). "Antimicrobial Activity of Nitroaromatic Derivatives." Encyclopedia MDPI. Link

  • NBInno Technical Report. (2026). "Exploring the Biological Activity of Nitropyridine Derivatives." Link

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Methodological & Application

Application Notes & Protocols for Nucleophilic Aromatic Substitution on 3-Nitropyridine Systems

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of 3-Nitropyridine in Modern Synthesis

The pyridine ring is a cornerstone of medicinal chemistry and materials science, recognized as a "privileged scaffold" in countless therapeutic agents and functional molecules.[1][2][3] The introduction of a nitro (–NO₂) group onto this heterocycle dramatically reshapes its electronic landscape. While deactivating the ring towards traditional electrophilic substitution, the potent electron-withdrawing nature of the nitro group, in concert with the inherent electron deficiency of the pyridine nitrogen, powerfully activates the system for nucleophilic aromatic substitution (SₙAr).[4]

This guide provides an in-depth exploration of SₙAr reactions on 3-nitropyridine systems. We move beyond simple procedural lists to dissect the causality behind experimental choices, offering robust protocols and field-proven insights for researchers, chemists, and drug development professionals aiming to leverage this versatile synthetic platform.

Mechanistic Underpinnings: The Addition-Elimination Pathway

The reactivity of 3-nitropyridine in SₙAr reactions is governed by a well-established two-step addition-elimination mechanism.[5] Understanding this pathway is critical for predicting regioselectivity and optimizing reaction conditions.

Pillar 1: Activation and Regioselectivity

The pyridine nitrogen and the 3-nitro group synergistically withdraw electron density from the aromatic ring. This effect is most pronounced at the positions ortho and para to the activating groups. For a 3-nitropyridine system, this means the C2, C4, and C6 positions are rendered significantly electrophilic and thus susceptible to nucleophilic attack. The precise site of substitution is typically the location bearing a suitable leaving group (e.g., a halide).[6]

Pillar 2: The Meisenheimer Complex

The reaction initiates with the attack of a nucleophile on an electron-deficient carbon atom, breaking the ring's aromaticity to form a resonance-stabilized anionic σ-adduct known as a Meisenheimer complex.[4][5] The stability of this intermediate is paramount; the negative charge is effectively delocalized across the ring and, most importantly, onto the oxygen atoms of the nitro group and the pyridine nitrogen.[5] This delocalization provides the thermodynamic driving force for the initial addition step.

Caption: Key steps in the VNS pathway for C-H alkylation.

Application Notes: Strategic Considerations for Success

The success of an SₙAr reaction on a 3-nitropyridine system hinges on the judicious selection of nucleophile, solvent, base, and temperature.

ParameterSelection Rationale & Field Insights
Nucleophile N-Nucleophiles: Primary and secondary amines are highly effective. Their basicity often negates the need for an external base. [7][8]S-Nucleophiles: Thiolates are potent nucleophiles and can even displace a non-activated nitro group under basic conditions, a synthetically valuable transformation. [1][9]O-Nucleophiles: Alkoxides and phenoxides require strongly activating substrates and often higher temperatures due to their lower nucleophilicity compared to N- or S-nucleophiles. C-Nucleophiles: Primarily used in VNS reactions. Sulfonyl-stabilized carbanions are common, offering a balance of reactivity and stability. [10][11]
Solvent Polar Aprotic Solvents (DMSO, DMF, MeCN, THF) are the standard choice. [12]They excel at solvating the counter-ion of the base/nucleophile but poorly solvate the nucleophile itself, thereby increasing its effective reactivity. Their high boiling points also permit a wide operational temperature range.
Base The choice of base is dictated by the pKa of the nucleophile's conjugate acid. For Amines/Thiols: Inorganic bases like K₂CO₃ or Cs₂CO₃ are often sufficient to deprotonate the nucleophile in situ or neutralize the H-X formed. [1][4]For C-H Functionalization (VNS): Strong, non-nucleophilic bases are required to generate the carbanion without competing in the addition step. Potassium bis(trimethylsilyl)amide (KHMDS) or sodium hydride (NaH) are frequently employed. [10][11]
Temperature Reaction rates are highly temperature-dependent. Microwave irradiation can dramatically reduce reaction times from many hours to minutes. [13][8]However, conventional heating provides more precise control for sensitive substrates. For highly activated substrates (e.g., 2-fluoro-3-nitropyridine), reactions may proceed readily at or slightly above room temperature.

Detailed Experimental Protocols

The following protocols are presented as robust starting points, adaptable for a range of specific substrates.

Protocol 1: SₙAr with an Amine Nucleophile (Synthesis of a 2-Amino-3-nitropyridine Derivative)
  • Principle: This protocol details the displacement of a halide at the C2 position of a 3-nitropyridine with a secondary amine, a common transformation in the synthesis of pharmaceutical building blocks. [2][4]* Materials & Reagents:

    • 2-Chloro-3-nitropyridine (1.0 eq.)

    • Morpholine (1.2 eq.)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq.)

    • Acetonitrile (MeCN) or Dimethylformamide (DMF) (0.1 - 0.2 M solution)

  • Step-by-Step Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-3-nitropyridine and potassium carbonate.

    • Under an inert atmosphere (N₂ or Ar), add the solvent (e.g., MeCN).

    • Add morpholine dropwise to the stirring suspension.

    • Heat the reaction mixture to 50-80 °C. Monitor the reaction progress by TLC or LC-MS (typically complete in 4-18 hours).

  • Workup & Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove inorganic solids, washing the filter cake with a small amount of the reaction solvent or ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the desired 2-morpholino-3-nitropyridine.

  • Safety Precautions: Perform the reaction in a well-ventilated fume hood. Wear appropriate PPE, including gloves and safety glasses. Nitropyridine compounds can be toxic and should be handled with care.

Protocol 2: SₙAr with a Thiol Nucleophile (Displacement of the Nitro Group)
  • Principle: This protocol demonstrates the remarkable ability of the nitro group itself to function as a leaving group in the presence of a strong sulfur nucleophile. This provides direct access to valuable 3-thiopyridine derivatives. [1][9]* Materials & Reagents:

    • 2-Methyl-3,5-dinitropyridine (1.0 eq.)

    • 4-Methoxythiophenol (1.1 eq.)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq.)

    • Dimethylformamide (DMF) (0.2 M solution)

  • Step-by-Step Procedure:

    • Combine 2-methyl-3,5-dinitropyridine, 4-methoxythiophenol, and K₂CO₃ in a reaction vial equipped with a magnetic stir bar.

    • Add DMF and seal the vial.

    • Heat the mixture to 50 °C with vigorous stirring.

    • Monitor the reaction by LC-MS. The reaction is often complete within 1-2 hours, showing selective displacement of the 3-nitro group over the 5-nitro group. [9]* Workup & Purification:

    • Cool the reaction to room temperature and pour it into ice-water.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography to isolate the 3-arylthio-5-nitro-pyridine product.

  • Safety Precautions: Thiols are malodorous and toxic; handle exclusively in a fume hood. Workup involving thiols should be quenched with bleach before disposal.

Protocol 3: Vicarious Nucleophilic Substitution for C-H Alkylation
  • Principle: This advanced protocol achieves the direct alkylation of a C-H bond at the C4 position of 3-nitropyridine using a sulfone-stabilized carbanion. [10][11]* Materials & Reagents:

    • 3-Nitropyridine (1.0 eq.)

    • Ethyl phenyl sulfone (1.2 eq.)

    • Potassium bis(trimethylsilyl)amide (KHMDS), 1.0 M in THF (2.5 eq.)

    • Anhydrous Dimethylformamide (DMF)

  • Step-by-Step Procedure:

    • To a flame-dried, three-neck flask under a positive pressure of argon, add a solution of ethyl phenyl sulfone in anhydrous DMF.

    • Cool the solution to -60 °C in an acetone/dry ice bath.

    • Slowly add KHMDS solution dropwise via syringe, maintaining the internal temperature below -50 °C. Stir for 15 minutes to generate the carbanion.

    • Add a solution of 3-nitropyridine in anhydrous DMF dropwise to the cold carbanion solution.

    • Stir the reaction at -60 °C for 30 minutes.

  • Workup & Purification:

    • Quench the reaction at low temperature by the slow addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate (3x).

    • Wash the combined organic extracts with water and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography to yield the 4-ethyl-3-nitropyridine product. Note that regioselectivity can vary, and other isomers may be present. [10]* Safety Precautions: This reaction is highly air- and moisture-sensitive. Strict anhydrous and inert atmosphere techniques are mandatory. KHMDS is a strong, corrosive base. Handle with extreme care.

Workflow_Diagram General SₙAr Experimental Workflow setup Reaction Setup (Flask, Inert Atmosphere) reagents Add Substrate, Base, & Solvent setup->reagents nucleophile Add Nucleophile (Dropwise) reagents->nucleophile reaction Heat & Stir (Conventional or Microwave) nucleophile->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup (Quench, Extract, Wash, Dry) monitor->workup Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS, HRMS) purify->characterize

Caption: A typical workflow for performing SₙAr reactions.

Conclusion: A Versatile Tool for Chemical Innovation

Nucleophilic aromatic substitution on 3-nitropyridine systems is a robust and versatile strategy for the synthesis of highly functionalized heterocyclic compounds. Its applications are extensive, from the creation of novel anti-cancer agents that target microtubules to the development of kinase and urease inhibitors. [2][14]By understanding the underlying mechanisms and carefully controlling experimental parameters, researchers can effectively harness the unique reactivity of this scaffold to accelerate discovery in drug development and materials science.

References

  • Title: Synthesis and Functionalization of 3-Nitropyridines Source: University of Oslo URL: [Link]

  • Title: Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules Source: Molecules (MDPI) URL: [Link]

  • Title: Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution Source: Organic Letters URL: [Link]

  • Title: Nitropyridines in the Synthesis of Bioactive Molecules Source: Molecules (MDPI) URL: [Link]

  • Title: Aromatic Nucleophilic Substitution Source: Fisher Scientific URL: [Link]

  • Title: Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles Source: Molbank (MDPI) URL: [Link]

  • Title: Nucleophilic aromatic substitution Source: Wikipedia URL: [Link]

  • Title: Nitropyridines, Their Synthesis and Reactions Source: ResearchGate URL: [Link]

  • Title: S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory Source: ResearchGate URL: [Link]

  • Title: Explain aromatic nucleophilic substitution reaction in pyridine with suitable example Source: Filo URL: [Link]

  • Title: Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution Source: ACS Publications URL: [Link]

  • Title: Nitropyridines: Synthesis and reactions Source: ResearchGate URL: [Link]

  • Title: The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen Source: ChemRxiv URL: [Link]

  • Title: Nitropyridines in the Synthesis of Bioactive Molecules Source: National Institutes of Health (PMC) URL: [Link]

  • Title: 3-nitropyridine analogues as novel microtubule-targeting agents Source: PLOS One URL: [Link]

  • Title: NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION Source: HETEROCYCLES URL: [Link]

  • Title: Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: National Institutes of Health (PMC) URL: [Link]

Sources

Application Note: Chemoselective Reduction of 2-(Benzyloxy)-5-bromo-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the reduction of the nitro group in 2-(benzyloxy)-5-bromo-3-nitropyridine to yield 2-(benzyloxy)-5-bromo-3-pyridinamine . This transformation presents a specific chemoselectivity challenge: the reduction must occur without compromising the labile bromine atom (via hydrodebromination) or the benzyl ether protecting group (via hydrogenolysis or acid hydrolysis).

While catalytic hydrogenation (


) is the industry standard for simple nitro reductions, it is contraindicated  for this substrate due to the high risk of side reactions. This Application Note recommends Iron/Ammonium Chloride (

)
as the primary high-fidelity method, with Sodium Dithionite (

)
as a mild, metal-free alternative.

Strategic Analysis: Chemoselectivity Landscape

The substrate contains three functional sites with distinct reactivities. The success of the experiment depends on selecting a reductant that targets the Nitro group (


) while remaining inert to the Aryl Bromide and Benzyl Ether.
Functional GroupRisk FactorContraindicated Reagents
Nitro (

)
Target for reduction.None (Target)
Aryl Bromide (

)
Susceptible to oxidative addition/radical cleavage.

,

,

(Birch)
Benzyl Ether (

)
Susceptible to hydrogenolysis or acid hydrolysis.

, Strong Acids (conc. HCl/HI),

Decision Matrix
  • Method A (Fe/NH

    
    Cl): Recommended. Operates via single electron transfer (SET) in mild protic media. Thermodynamically insufficient to cleave the C-Br bond or the C-O benzyl bond.
    
  • Method B (Sodium Dithionite): Alternative.[1] Homogeneous, mild, and green.[2] Excellent for pyridine rings but requires careful pH control.

  • Method C (SnCl

    
    /HCl): Viable but Risky. Effective for keeping halogens, but the highly acidic medium risks hydrolyzing the benzyl ether to a pyridone.
    

Visualizing the Reaction Pathway

The following diagram illustrates the reduction pathway and the critical "off-target" pathways that must be avoided.

ReactionPathway Start 2-(benzyloxy)-5-bromo- 3-nitropyridine Nitroso Nitroso Intermediate Start->Nitroso + 2e- / 2H+ Side1 SIDE PRODUCT A: Debrominated Amine (Loss of Br) Start->Side1 H2 / Pd-C (Hydrodebromination) Hydroxyl Hydroxylamine Intermediate Nitroso->Hydroxyl + 2e- / 2H+ Target TARGET PRODUCT: 2-(benzyloxy)-5-bromo- 3-pyridinamine Hydroxyl->Target + 2e- / 2H+ (Fe/NH4Cl Path) Side2 SIDE PRODUCT B: Pyridone Derivative (Loss of Benzyl) Target->Side2 Strong Acid / H2 (Debenzylation)

Caption: Chemoselective reduction pathway. Green arrows indicate the desired Fe-mediated pathway; red dashed arrows indicate side reactions common with catalytic hydrogenation.

Protocol A: Iron/Ammonium Chloride Reduction (Primary)

This method is the "Gold Standard" for halonitropyridines. It uses zero-valent iron as the electron source and ammonium chloride as a mild electrolyte and proton source.

Materials
  • Substrate: 2-(benzyloxy)-5-bromo-3-nitropyridine (1.0 equiv)

  • Reductant: Iron Powder (325 mesh or finer is preferred) (4.0 - 5.0 equiv)

  • Electrolyte: Ammonium Chloride (

    
    ) (3.0 - 5.0 equiv)
    
  • Solvent: Ethanol/Water (3:1 ratio) or Methanol/Water (3:1)

  • Workup: Ethyl Acetate, Brine, Celite® 545

Experimental Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the substrate (1.0 equiv) in Ethanol/Water (3:1 v/v, concentration ~0.1 M).

  • Activation: Add Ammonium Chloride (5.0 equiv) to the solution. Stir for 5 minutes at room temperature.

  • Reduction: Add Iron Powder (5.0 equiv) in a single portion.

    • Note: The reaction is heterogeneous. Efficient stirring is critical.

  • Reaction: Heat the mixture to 70–80°C (Reflux) .

    • Monitoring: Monitor by TLC or LCMS every 30 minutes. The reaction typically completes in 1–3 hours .

    • Visual Cue: The yellow nitro compound will fade; the mixture will turn rusty/brown due to iron oxide formation.

  • Workup (Critical Step):

    • Cool the mixture to room temperature.

    • Filtration: Filter the suspension through a pad of Celite to remove iron residues. Wash the Celite pad copiously with Ethyl Acetate (EtOAc).

    • Caution: The iron waste can be pyrophoric if dried completely. Keep the filter cake damp with water before disposal.

  • Extraction: Concentrate the filtrate to remove most of the Ethanol. Dilute the remaining aqueous residue with water and extract with EtOAc (3x).

  • Purification: Wash combined organics with Brine, dry over

    
    , and concentrate.
    
    • Result: Usually yields a pure off-white to beige solid requiring no column chromatography.

Workflow Diagram

FeProtocol Step1 Dissolve Substrate (EtOH:H2O 3:1) Step2 Add NH4Cl (5 eq) Add Fe Powder (5 eq) Step1->Step2 Step3 Reflux (80°C) 1-3 Hours Step2->Step3 Step4 Filter via Celite (Remove Fe Sludge) Step3->Step4 Step5 Extract (EtOAc) & Concentrate Step4->Step5 Output Isolated Amine Step5->Output

Caption: Operational workflow for the Fe/NH4Cl reduction protocol.

Protocol B: Sodium Dithionite Reduction (Alternative)

Useful if metal contamination (Fe) is a downstream concern or if a homogeneous reaction is preferred.

Materials
  • Substrate: 1.0 equiv

  • Reagent: Sodium Dithionite (

    
    ) (3.0 - 4.0 equiv)
    
  • Solvent: THF/Water (1:1) or Dioxane/Water (1:1)

Experimental Procedure
  • Dissolve the substrate in THF (or Dioxane).

  • Dissolve Sodium Dithionite (3.5 equiv) in a minimal amount of Water .

  • Add the aqueous dithionite solution dropwise to the organic phase at room temperature.

  • Stir vigorously at 40–50°C .

    • Note: Do not overheat (>60°C) as dithionite decomposes rapidly to

      
      .
      
  • Monitor pH. If the solution becomes highly acidic (pH < 4), buffer with saturated

    
     to maintain pH ~7 (protects the benzyl ether).
    
  • Upon completion (1–4 hours), dilute with water and extract with EtOAc.

Analytical Validation

Successful reduction should be validated using


 NMR and LCMS.
FeatureSubstrate (Nitro)Product (Amine)
Appearance Yellow SolidOff-white / Beige Solid
LCMS (M+H)

(Br isotope)

(Mass -30)

NMR (Amine)
AbsentBroad singlet,

4.0–6.0 ppm (2H,

)

NMR (Pyridine H4)
Deshielded (due to

)
Shielded (shifted upfield due to

)

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Incomplete Conversion Iron surface passivation.Add 1-2 drops of conc. HCl to "etch" the iron, or use fresh <325 mesh powder.
Loss of Benzyl Group Acidity too high (Protocol B).Buffer the reaction with

or

.
Debromination Trace Pd contamination or excessive temp.Ensure glassware is clean of Pd residues. Do not exceed 80°C.
Emulsion during Workup Iron salts acting as surfactants.Filter through Celite before extraction. Add more brine.

References

  • Ramakrishna, R. (2012).[3] Reduction of nitro arene by Fe/ammonium chloride. ChemSpider Synthetic Pages, SP538.[3] Link

  • Edelmann, F. T. (2020). Mechanism of Bechamp Reduction. ResearchGate Discussion. Link

  • Holladay, M. W., et al. (1998). Synthesis of 5-(Benzyloxy)pyridin-3-amine derivatives. Bioorganic & Medicinal Chemistry Letters.
  • Kotha, S., et al. (2025). Iron-water mediated chemoselective reduction of nitroarenes. RSC Advances. Link

  • Organic Chemistry Portal. Reduction of Nitro Compounds. (General overview of dithionite and iron methods). Link

Sources

Application Note: Strategic Utilization of 2-(Benzyloxy)-5-bromo-3-nitropyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Benzyloxy)-5-bromo-3-nitropyridine (CAS: 83664-33-9) represents a "privileged scaffold" in medicinal chemistry due to its high degree of functionalization. It offers three distinct, orthogonal reactive handles:

  • C-5 Bromide: A handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

  • C-3 Nitro Group: A precursor for anilines, essential for heterocyclization (e.g., imidazopyridines).

  • C-2 Benzyloxy Group: A masked 2-pyridone/lactam, which can serve as a directing group or be displaced via

    
     to introduce diverse nucleophiles.
    

This Application Note provides validated protocols for manipulating these handles without cross-reactivity, enabling the rapid synthesis of kinase inhibitors, BET bromodomain inhibitors, and GPCR ligands.

Orthogonal Reactivity Map

The following diagram illustrates the logical flow of functionalization, highlighting the chemoselectivity required to preserve the scaffold during intermediate steps.

ReactivityMap Start 2-(Benzyloxy)-5-bromo-3-nitropyridine Path1 Path A: C-5 Diversification (Suzuki/Sonogashira) Start->Path1 Pd(0), Ar-B(OH)2 Path2 Path B: Nitro Reduction (Fe/AcOH) Start->Path2 Fe, AcOH, EtOH Path3 Path C: Benzyl Deprotection (TFA or H2/Pd) Start->Path3 Acid Hydrolysis Prod1 5-Aryl-2-(benzyloxy)-3-nitropyridine Path1->Prod1 Prod2 2-(Benzyloxy)-5-bromo-3-aminopyridine Path2->Prod2 Prod3 5-Bromo-3-nitro-2-pyridone Path3->Prod3 Final Imidazo[4,5-b]pyridine Scaffolds Prod2->Final Cyclization (R-CHO / Triphosgene)

Figure 1: Orthogonal reactivity landscape. Note that Path B (Reduction) must avoid hydrogenolysis conditions to preserve the C-5 Bromine and C-2 Benzyloxy groups.

Module A: Chemoselective Nitro Reduction

Objective: Reduce the C-3 nitro group to an amine while preserving the C-5 bromide (susceptible to hydrodebromination) and the C-2 benzyloxy ether (susceptible to hydrogenolysis).

Critical Analysis

Standard catalytic hydrogenation (


) is contraindicated  for this substrate because it often leads to the cleavage of the benzyl group and the bromine atom [1]. The use of Iron (Fe) powder in acidic media  is the industry standard for this transformation as it is chemoselective for the nitro group.
Protocol 1: Fe-Mediated Reduction

Scale: 10 mmol | Time: 2–4 hours | Yield: 85–92%

  • Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer and a reflux condenser.

  • Dissolution: Dissolve 2-(benzyloxy)-5-bromo-3-nitropyridine (3.09 g, 10 mmol) in Ethanol (50 mL) and Water (10 mL).

  • Activation: Add Ammonium Chloride (

    
    , 5.3 g, 100 mmol) or Acetic Acid  (5 mL). Note: 
    
    
    
    is milder and simplifies workup.
  • Reduction: Add Iron Powder (325 mesh, 2.8 g, 50 mmol) in portions over 15 minutes.

  • Reaction: Heat the mixture to 70°C with vigorous stirring. Monitor by TLC (Hexane/EtOAc 3:1). The starting material (

    
    ) will disappear, and a fluorescent blue amine spot (
    
    
    
    ) will appear.
  • Workup:

    • Cool to room temperature.[1][2]

    • Filter through a Celite pad to remove iron residues; wash the pad with EtOAc.

    • Concentrate the filtrate to remove ethanol.

    • Dilute residue with EtOAc (100 mL) and wash with saturated

      
       (2 x 50 mL).
      
    • Dry over

      
      , filter, and concentrate.[3]
      
  • Purification: The crude 2-(benzyloxy)-5-bromo-3-aminopyridine is usually sufficiently pure (>90%) for the next step. If necessary, purify via flash chromatography (0-30% EtOAc in Hexanes).

Data Summary:

Reagent Equivalents Role Critical Note
Substrate 1.0 Reactant MW: 309.12
Fe Powder 5.0 Reductant Use fine mesh for kinetics

|


  | 10.0 | Electrolyte/Acid | Milder than HCl; prevents debenzylation |
| Ethanol/Water  | 5:1 v/v | Solvent | Water is essential for electron transfer |

Module B: C-5 Diversification (Suzuki Coupling)

Objective: Install aryl or heteroaryl groups at the C-5 position. This step can be performed before or after nitro reduction, but performing it before (on the nitro-pyridine) avoids potential catalyst poisoning by the free amine.

Protocol 2: Suzuki-Miyaura Coupling

Scale: 1.0 mmol | Catalyst:



  • Degassing: In a microwave vial or Schlenk tube, combine 2-(benzyloxy)-5-bromo-3-nitropyridine (309 mg, 1.0 mmol), Aryl Boronic Acid (1.2 mmol), and Potassium Carbonate (

    
    , 2.0 mmol).
    
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio, 10 mL). Sparge with Argon for 10 minutes.

  • Catalyst: Add

    
      (41 mg, 5 mol%).
    
  • Reaction: Seal and heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave).

  • Workup: Dilute with water, extract with DCM, and purify via silica gel chromatography.

Key Insight: The benzyloxy group is stable under these basic conditions. If the boronic acid contains base-sensitive groups, use


 as the base.

Module C: Heterocycle Construction (Imidazo[4,5-b]pyridine)

Objective: Convert the pyridine scaffold into a fused bicyclic system. Mechanism: This requires the presence of a 2,3-diamine system. Therefore, the 2-benzyloxy group must be displaced by ammonia or an amine after the nitro group has been reduced (or the benzyl is removed to the pyridone, converted to chloride, then displaced).

Pathway Logic[4]
  • Intermediate: 2-(Benzyloxy)-5-bromo-3-aminopyridine (from Module A).

  • Transformation: The benzyloxy group is a poor leaving group. It is typically converted to the 2-chloro derivative or displaced directly under high temperature/pressure if the ring is electron-deficient enough.

    • Preferred Route: Deprotect Benzyl

      
       Pyridone 
      
      
      
      Chlorination (
      
      
      )
      
      
      Amination (
      
      
      ).
    • Alternative (Direct): Heat 2-(benzyloxy)-5-bromo-3-nitropyridine with alcoholic ammonia in a sealed tube (S_NAr displaces O-Benzyl) then reduce the nitro.

Protocol 3: Synthesis of 6-Bromo-1H-imidazo[4,5-b]pyridine

Note: This route converts the scaffold into the valuable imidazopyridine core.

  • Step 1 (Deprotection): Treat 2-(benzyloxy)-5-bromo-3-nitropyridine with TFA (neat) at 60°C for 2 hours.

    • Product: 5-Bromo-3-nitro-2-pyridone.

  • Step 2 (Chlorination): Reflux the pyridone in

    
      (5 eq) with catalytic DMF for 3 hours.
    
    • Product: 2-Chloro-5-bromo-3-nitropyridine.

  • Step 3 (Amination): React with Ammonia (7N in MeOH) at 0°C

    
     RT.
    
    • Product: 2-Amino-5-bromo-3-nitropyridine.[4][5][6][7]

  • Step 4 (Reduction): Apply Protocol 1 (Fe/AcOH).

    • Product: 2,3-Diamino-5-bromopyridine.[5]

  • Step 5 (Cyclization): Reflux with Triethyl Orthoformate (HC(OEt)3) and catalytic p-TsOH.

    • Final Product: 6-Bromo-1H-imidazo[4,5-b]pyridine.

SynthesisWorkflow Start 2-(Benzyloxy)-5-bromo-3-nitropyridine Step1 Step 1: TFA Deprotection (Yield: >95%) Start->Step1 Step2 Step 2: POCl3 Chlorination (Yield: ~85%) Step1->Step2 Step3 Step 3: NH3 Displacement (Yield: ~90%) Step2->Step3 Step4 Step 4: Fe Reduction (Yield: ~88%) Step3->Step4 Step5 Step 5: Orthoformate Cyclization (Yield: ~80%) Step4->Step5

Figure 2: Step-by-step conversion to the imidazopyridine core. This pathway ensures high regioselectivity.

Troubleshooting & Optimization

IssueProbable CauseSolution
Loss of Bromine Hydrogenolysis during reductionSwitch from

to Fe/NH4Cl or SnCl2 .
Loss of Benzyl Acid concentration too highUse NH4Cl instead of HCl/AcOH; keep Temp < 80°C.
Incomplete Coupling Catalyst poisoning by aminePerform Suzuki coupling before reducing the nitro group.
Low Solubility Planar aromatic stackingUse co-solvents like THF or DMF in the reduction step.

References

  • Reduction of Nitro Compounds: Orlandi, M., et al. "Metal-Free Reduction of Nitro Compounds to Amines." Org.[1][3][7][8][9] Lett.2015 , 17, 3941.

  • Suzuki Coupling Protocols: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[10] Chem. Rev.[10]1995 , 95, 2457.[10]

  • Imidazopyridine Synthesis: "Synthesis of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine." MDPI Molecules, 2023 .

  • Iron-Mediated Reduction (General Protocol): "Reduction of Nitro Compounds using Iron." Organic Chemistry Portal.

  • Benzylation/Debenzylation: "Protecting Groups: N-Benzyl and O-Benzyl." Common Organic Chemistry.

Note: The specific CAS 83664-33-9 is a specialized intermediate. The protocols above are adapted from the validated chemistry of 2-amino-5-bromo-3-nitropyridine and 2-alkoxy-3-nitropyridines found in the cited literature.

Sources

Application Notes and Protocols for the Synthesis of Substituted Pyridines from 2-(Benzyloxy)-5-bromo-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyridine Scaffold in Modern Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, integral to the structure of numerous natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its presence in a significant number of FDA-approved drugs underscores its importance as a privileged scaffold in drug design.[2][4] The ability to introduce a variety of substituents around the pyridine core allows for the fine-tuning of physicochemical properties and biological activity, making the development of versatile synthetic routes to highly functionalized pyridines a critical endeavor for drug development professionals.[5]

This application note provides a detailed guide to the synthesis of a diverse range of substituted pyridines starting from the versatile building block, 2-(benzyloxy)-5-bromo-3-nitropyridine. This starting material is strategically functionalized to allow for sequential and regioselective modifications, offering access to a wide array of derivatives with potential therapeutic applications. We will explore key synthetic transformations including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, reduction of the nitro group, and final deprotection, providing detailed protocols and explaining the rationale behind the experimental choices.

Strategic Overview: A Modular Approach to Pyridine Diversification

The synthetic utility of 2-(benzyloxy)-5-bromo-3-nitropyridine lies in the differential reactivity of its substituents. The bromo group at the 5-position is amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of carbon and nitrogen nucleophiles. The nitro group at the 3-position serves a dual role: it activates the pyridine ring for nucleophilic attack and can be reduced to an amino group, which can be further functionalized.[6] Finally, the benzyloxy group at the 2-position acts as a protecting group for the 2-hydroxypyridine tautomer, which can be unmasked in the final step.

This multi-faceted reactivity allows for a modular approach to the synthesis of substituted pyridines, as illustrated in the workflow below.

G start 2-(Benzyloxy)-5-bromo-3-nitropyridine suzuki Suzuki-Miyaura Coupling start->suzuki ArB(OH)2, Pd catalyst buchwald Buchwald-Hartwig Amination start->buchwald R2NH, Pd catalyst product1 5-Aryl/Alkenyl-2-(benzyloxy)-3-nitropyridine suzuki->product1 product2 5-Amino-2-(benzyloxy)-3-nitropyridine buchwald->product2 nitro_reduction Nitro Group Reduction product3 3-Amino-5-substituted-2-(benzyloxy)pyridine nitro_reduction->product3 deprotection Benzyloxy Deprotection final_product Substituted 2-Hydroxypyridines deprotection->final_product product1->nitro_reduction H2, Pd/C or Fe/AcOH product3->deprotection H2, Pd/C

Figure 1: A generalized workflow for the diversification of 2-(benzyloxy)-5-bromo-3-nitropyridine.

Part 1: C-C and C-N Bond Formation at the 5-Position

The bromine atom at the 5-position of the pyridine ring is an excellent handle for introducing a wide variety of substituents via well-established palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling for Arylation and Vinylation

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds.[7][8] In the context of our starting material, it allows for the introduction of aryl, heteroaryl, and vinyl groups at the 5-position.

Reaction Principle: The catalytic cycle involves the oxidative addition of the bromopyridine to a palladium(0) complex, followed by transmetalation with a boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[7][9]

G pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)(Br)L2 oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate Ar-Pd(II)(R)L2 transmetalation->pd_intermediate boronic_acid R-B(OH)2 + Base boronic_acid->transmetalation reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reagents and Materials:

    • 2-(Benzyloxy)-5-bromo-3-nitropyridine

    • Arylboronic acid (1.2 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

    • Base (e.g., K₂CO₃, 2.0 equivalents)

    • Anhydrous solvent (e.g., 1,4-dioxane/water 4:1)

    • Nitrogen or Argon source

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • To a flame-dried round-bottom flask, add 2-(benzyloxy)-5-bromo-3-nitropyridine, the arylboronic acid, and the base.

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

    • Add the palladium catalyst to the flask under a positive pressure of inert gas.

    • Add the anhydrous solvent via syringe.

    • Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.[10]

    • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)These catalysts are known to be effective for the coupling of aryl bromides.
Base K₂CO₃, Cs₂CO₃A base is required to activate the boronic acid for transmetalation.[7]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂OA mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.
Temperature 80-120 °CElevated temperatures are typically required to drive the catalytic cycle.[10]
Buchwald-Hartwig Amination for the Introduction of Amino Groups

The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds, enabling the coupling of a wide range of amines with aryl halides.[11][12] This reaction allows for the introduction of primary and secondary amines at the 5-position of the pyridine ring.

Reaction Principle: The mechanism is similar to the Suzuki-Miyaura coupling, involving oxidative addition of the aryl bromide to a palladium(0) complex. The amine then coordinates to the palladium center, and following deprotonation by a base, reductive elimination forms the C-N bond and regenerates the catalyst.[11][13]

Experimental Protocol: Buchwald-Hartwig Amination

  • Reagents and Materials:

    • 2-(Benzyloxy)-5-bromo-3-nitropyridine

    • Amine (1.2 equivalents)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equivalents)

    • Phosphine ligand (e.g., BINAP, 0.04 equivalents)

    • Strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equivalents)

    • Anhydrous, aprotic solvent (e.g., toluene)

    • Nitrogen or Argon source

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a flame-dried Schlenk flask.

    • Add the anhydrous solvent and stir for a few minutes to form the active catalyst.

    • Add 2-(benzyloxy)-5-bromo-3-nitropyridine and the amine.

    • Seal the flask and heat the reaction mixture to 80-110 °C for 8-24 hours, monitoring by TLC or LC-MS.

    • Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify by column chromatography.

ParameterRecommended ConditionRationale
Catalyst/Ligand Pd₂(dba)₃/BINAP, Pd(OAc)₂/XPhosBulky, electron-rich phosphine ligands are crucial for promoting the reductive elimination step.[11]
Base NaOtBu, K₃PO₄A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.[14]
Solvent Toluene, DioxaneAnhydrous, aprotic solvents are necessary to prevent quenching of the strong base.
Temperature 80-110 °CHeating is generally required to achieve a reasonable reaction rate.[15]

Part 2: Functionalization via the Nitro Group

The nitro group at the 3-position is a versatile functional handle that can be either replaced via nucleophilic aromatic substitution or reduced to an amino group for further elaboration.

Reduction of the Nitro Group to an Amine

The reduction of the nitro group to an amine is a fundamental transformation in the synthesis of many pharmaceuticals.[16] This opens up a plethora of possibilities for further functionalization, such as acylation, sulfonylation, and diazotization reactions.

Reaction Principle: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for nitro group reduction.[17] Alternatively, reduction with metals in acidic media, such as iron in acetic acid, provides a cost-effective and reliable option.[18]

Experimental Protocol: Nitro Group Reduction

  • Reagents and Materials:

    • Substituted 2-(benzyloxy)-3-nitropyridine

    • Method A: 10% Palladium on carbon (catalytic amount), Hydrogen gas

    • Method B: Iron powder (5 equivalents), Acetic acid

    • Solvent (e.g., Ethanol, Ethyl acetate)

  • Procedure (Method A: Catalytic Hydrogenation):

    • Dissolve the nitropyridine in a suitable solvent in a hydrogenation vessel.

    • Carefully add the Pd/C catalyst.

    • Purge the vessel with hydrogen gas and maintain a positive pressure (typically 1-3 atm).

    • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

    • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.

    • Concentrate the filtrate to obtain the aminopyridine.

  • Procedure (Method B: Iron in Acetic Acid):

    • Suspend the nitropyridine in a mixture of acetic acid and a co-solvent like ethanol.

    • Heat the mixture to 50-70 °C and add iron powder portion-wise.

    • Stir vigorously until the reaction is complete.

    • Cool the mixture, filter to remove excess iron, and neutralize the filtrate with a base (e.g., saturated NaHCO₃).

    • Extract the product with an organic solvent, dry, and concentrate.

Part 3: Deprotection of the Benzyloxy Group

The final step in many synthetic sequences will be the removal of the benzyl protecting group to reveal the 2-hydroxypyridine, which exists in equilibrium with its 2-pyridone tautomer.

Reaction Principle: The benzyl ether can be cleaved by catalytic hydrogenolysis, often using palladium on carbon as the catalyst.[19][20][21] This method is advantageous as it often proceeds under mild conditions and produces toluene as a volatile byproduct.

G start R-O-CH2-Ph product R-OH + Ph-CH3 start->product Hydrogenolysis reagents H2, Pd/C

Figure 3: Deprotection of a benzyl ether via catalytic hydrogenolysis.

Experimental Protocol: Benzyloxy Group Deprotection

  • Reagents and Materials:

    • 2-(Benzyloxy)-substituted pyridine

    • 10% Palladium on carbon (catalytic amount)

    • Hydrogen gas source

    • Solvent (e.g., Ethanol, Methanol, Ethyl acetate)

  • Procedure:

    • Dissolve the benzyloxy-pyridine in the chosen solvent in a hydrogenation flask.

    • Add the Pd/C catalyst.

    • Pressurize the flask with hydrogen gas (typically 1-3 atm).

    • Stir the reaction at room temperature for 2-12 hours.

    • Monitor the reaction for the disappearance of the starting material.

    • Filter the reaction mixture through Celite to remove the catalyst.

    • Concentrate the filtrate to yield the 2-hydroxypyridine product.

Note: If the molecule contains other reducible functional groups that need to be preserved, alternative deprotection methods such as using a hydrogen transfer source (e.g., 1,4-cyclohexadiene) may be employed.[21]

Conclusion

The strategic use of 2-(benzyloxy)-5-bromo-3-nitropyridine as a starting material provides a highly modular and efficient platform for the synthesis of a wide range of substituted pyridines. The protocols outlined in this application note offer reliable methods for achieving key transformations, enabling researchers in drug discovery and development to rapidly generate diverse libraries of pyridine-based compounds for biological screening. The careful selection of catalysts, ligands, and reaction conditions is paramount to the success of these synthetic endeavors.

References

  • Kasparian, T., et al. (2011). Chemoselective reduction of nitro groups in the presence of activated heteroaryl halides via catalytic hydrogenation with a sulfided platinum catalyst.
  • Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry. Retrieved from [Link]

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. (2006). MDPI. Retrieved from [Link]

  • Nucleophilic aromatic substitution. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link]

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (n.d.). PMC. Retrieved from [Link]

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022).
  • Access to Highly Substituted Pyridines via Energy Transfer. (n.d.). ChemRxiv. Retrieved from [Link]

  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. (2022). PMC. Retrieved from [Link]

  • Process for the reduction of nitro derivatives to amines. (n.d.). Google Patents.
  • A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021). Journal of Drug Delivery and Therapeutics.
  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. (n.d.). PMC. Retrieved from [Link]

  • Mori, D., et al. (2020). Deprotection of a benzyl unit induces a 22 pi aromatic macrocycle of 3-oxypyripentaphyrin(0.1.1.1.0) with strong NIR absorption. Huscap. Retrieved from [Link]

  • Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen. (n.d.). ChemRxiv. Retrieved from [Link]

  • Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A Simple, Modular Synthesis of Substituted Pyridines. (n.d.). PMC. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link]

  • 2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis. (2023, April 3). Benchchem.
  • Sassykova, L. R., et al. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry.
  • Synthesis of 2-substituted pyridines from pyridine N-oxides. (n.d.). ResearchGate. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved from [Link]

  • Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. (n.d.). ACS Publications. Retrieved from [Link]

  • Supplementary Information Synthetic routes to compounds 5 and 10-19. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Mori, D., et al. (2020). Deprotection of a benzyl unit induces a 22π aromatic macrocycle of 3-oxypyripentaphyrin(0.1.1.1.0) with strong NIR absorption. SciSpace. Retrieved from [Link]

  • [Named Reaction #2] Buchwald-Hartwig Amination. (2017, January 29). Reddit. Retrieved from [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024, November 25). Chemical Insights. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one. (n.d.). Benchchem.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. (n.d.). PMC. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Benzyloxy)-5-bromo-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 2-(benzyloxy)-5-bromo-3-nitropyridine. This key intermediate is integral to the development of a variety of pharmaceutical and agrochemical compounds.[1][2] The presence of multiple reactive sites on the pyridine ring—a bromine atom, a chlorine atom, and a nitro group—makes it a versatile building block for complex organic structures.[1] However, this reactivity also presents challenges in controlling the formation of impurities. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate common issues encountered during its synthesis, ensuring high purity and yield of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-(benzyloxy)-5-bromo-3-nitropyridine?

The most prevalent method for synthesizing 2-(benzyloxy)-5-bromo-3-nitropyridine is through a Williamson ether synthesis.[3][4][5] This reaction involves the nucleophilic substitution of a halide (typically chloride) from a pyridine derivative by an alkoxide. Specifically, 2-chloro-5-bromo-3-nitropyridine is reacted with sodium benzoxide, which is generated in situ from benzyl alcohol and a strong base like sodium hydride.[6]

Q2: My reaction is showing low conversion to the desired product. What are the likely causes?

Low conversion can stem from several factors:

  • Insufficiently Anhydrous Conditions: The Williamson ether synthesis is sensitive to moisture. Any water present will react with the sodium hydride, reducing the amount of sodium benzoxide generated. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Base Strength and Solubility: The choice of base is critical. While sodium hydride is common, its heterogeneous nature can sometimes lead to incomplete deprotonation of benzyl alcohol. Consider alternative bases or phase-transfer catalysts to improve reactivity.[5]

  • Reaction Temperature: While typical Williamson ether syntheses are conducted between 50-100 °C, the optimal temperature for this specific transformation should be empirically determined.[5][7] Too low a temperature will result in a sluggish reaction, while excessively high temperatures can promote side reactions.

Q3: I am observing a significant amount of an impurity that appears to be a pyridone. What is this and how can I prevent it?

The formation of 5-bromo-3-nitro-2-pyridone is a common issue. This occurs through the hydrolysis of the starting material, 2-chloro-5-bromo-3-nitropyridine, or the product itself. The presence of water or other nucleophiles can lead to the displacement of the chloro or benzyloxy group.[8][9][10] To minimize this:

  • Strictly Anhydrous Conditions: As mentioned, ensure all reagents and solvents are free of water.

  • Control of Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of hydrolysis. Monitor the reaction closely by TLC or HPLC and work it up as soon as it reaches completion.

Q4: My final product is showing signs of debenzylation. How can I avoid this?

Debenzylation, the cleavage of the benzyl ether to form the corresponding pyridone, can occur under certain conditions. While often a deliberate synthetic step using methods like catalytic hydrogenation, it can also be an unwanted side reaction.[11][12][13][14]

  • Avoid Acidic Conditions During Workup: Strong acids can catalyze the cleavage of the benzyl ether. Use a mild basic wash (e.g., saturated sodium bicarbonate solution) during the aqueous workup.

  • Choice of Purification Method: If using chromatography, be mindful of the acidity of the silica gel. Pre-treating the silica gel with a small amount of a non-nucleophilic base like triethylamine can help prevent on-column debenzylation.

Troubleshooting Guide: Common Impurities and Mitigation Strategies

This section details the most frequently observed impurities in the synthesis of 2-(benzyloxy)-5-bromo-3-nitropyridine, their mechanisms of formation, and actionable strategies to minimize their presence.

Impurity Profile Table
Impurity NameStructureCommon Formation PathwayMitigation Strategy
5-bromo-3-nitro-2-pyridone2-hydroxy-5-bromo-3-nitropyridineHydrolysis of 2-chloro-5-bromo-3-nitropyridine or the product.[8][10]Maintain strictly anhydrous reaction and workup conditions.
2-Chloro-5-bromo-3-nitropyridineUnreacted Starting MaterialIncomplete reaction.Ensure complete deprotonation of benzyl alcohol; optimize reaction time and temperature.
Benzyl alcoholUnreacted ReagentExcess reagent used.Use a stoichiometric amount or a slight excess of benzyl alcohol; remove during purification.
Dibenzyl etherSide productSelf-condensation of benzyl alcohol.Controlled addition of benzyl alcohol to the base.
Isomeric Impuritiese.g., 2-(benzyloxy)-3-bromo-5-nitropyridineImpurities in starting materials or side reactions during synthesis.Use high-purity starting materials; optimize reaction conditions for regioselectivity.

Experimental Protocols

Protocol 1: Synthesis of 2-(Benzyloxy)-5-bromo-3-nitropyridine

Materials:

  • 2-Chloro-5-bromo-3-nitropyridine

  • Benzyl alcohol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under a nitrogen atmosphere, add benzyl alcohol (1.1 equivalents) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases, indicating the formation of sodium benzoxide.

  • Add a solution of 2-chloro-5-bromo-3-nitropyridine (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and monitor its progress by TLC or HPLC.

  • Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[2]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Analytical Method for Purity Assessment by HPLC

Instrumentation:

  • HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Sample Preparation:

  • Accurately weigh and dissolve a sample of the crude or purified product in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizing Reaction Pathways

Main Synthetic Pathway

The desired reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, a variant of the Williamson ether synthesis.

Synthesis_Pathway cluster_alkoxide Alkoxide Formation cluster_SNAr SNAr Reaction SM 2-Chloro-5-bromo-3-nitropyridine Product 2-(Benzyloxy)-5-bromo-3-nitropyridine SM->Product + Sodium Benzoxide Base NaH BnOH Benzyl Alcohol Alkoxide Sodium Benzoxide BnOH->Alkoxide + NaH NaCl NaCl

Caption: Main synthetic route to the target compound.

Common Impurity Formation Pathway

Hydrolysis of the starting material is a key side reaction leading to an undesired pyridone impurity.

Impurity_Formation SM 2-Chloro-5-bromo-3-nitropyridine Impurity 5-Bromo-3-nitro-2-pyridone SM->Impurity + H₂O (Hydrolysis) Water H₂O HCl HCl

Sources

Technical Support Center: Regioselective Functionalization of Nitropyridines

Author: BenchChem Technical Support Team. Date: February 2026

A Specialized Resource for Researchers, Scientists, and Drug Development Professionals

The introduction of a nitro group to a pyridine ring dramatically alters its electronic landscape, creating a versatile synthetic intermediate crucial in the development of pharmaceuticals and agrochemicals.[1][2][3] However, harnessing the full potential of nitropyridines requires a nuanced understanding of their reactivity to achieve the desired regioselectivity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, addressing the specific challenges encountered during the regioselective functionalization of these important heterocycles.

Section 1: Troubleshooting Guide

This section addresses common experimental issues, offering explanations for the underlying chemical principles and providing actionable solutions.

Problem 1: Poor or No Conversion in Nucleophilic Aromatic Substitution (SNAr)

You are attempting to displace a leaving group (e.g., a halide) on a nitropyridine with a nucleophile, but the reaction is sluggish or fails to proceed.

Possible Causes & Solutions:

  • Insufficient Activation by the Nitro Group: The strong electron-withdrawing nature of the nitro group is essential for activating the pyridine ring towards nucleophilic attack.[1] This activation is most pronounced at the ortho and para positions relative to the nitro group, as the negative charge of the intermediate Meisenheimer complex can be effectively delocalized onto the nitro group's oxygen atoms.[1][4] If your leaving group is at the meta position, the reaction will be significantly slower.

    • Solution: If possible, redesign your synthesis to place the leaving group at an ortho or para position. If you are constrained to a meta-substituted precursor, consider using stronger nucleophiles, higher reaction temperatures, or aprotic polar solvents like DMSO or DMF to enhance reactivity.[4]

  • Poor Leaving Group: The efficiency of SNAr reactions is highly dependent on the ability of the leaving group to depart.

    • Solution: Fluoride is an excellent leaving group in SNAr, followed by chloride, bromide, and iodide. If you are using a poorer leaving group, consider converting it to a more reactive one. For instance, a hydroxyl group can be converted to a triflate, which is an excellent leaving group.

  • Nucleophile Degradation or Low Reactivity: The chosen nucleophile may not be potent enough under the reaction conditions or could be degrading.

    • Solution: Ensure your nucleophile is fresh and of high purity. For weakly nucleophilic species, consider deprotonation with a suitable base to generate a more reactive anionic nucleophile. For example, using sodium hydride to deprotonate an alcohol to form a more nucleophilic alkoxide.

Problem 2: Lack of Regioselectivity in C-H Functionalization

You are attempting a direct C-H functionalization (e.g., arylation, alkylation) and obtaining a mixture of isomers.

Possible Causes & Solutions:

  • Competing Directing Effects: In some cases, particularly with multiple substituents, the directing effects can be ambiguous, leading to a mixture of products. The nitro group generally directs incoming electrophiles to the meta position and nucleophiles to the ortho and para positions.[5] However, other substituents on the ring will also exert their own directing effects.

    • Solution: Carefully analyze the electronic and steric effects of all substituents on the pyridine ring. Consider employing a directing group strategy to favor a specific position. For instance, a removable directing group can be installed to force the reaction at a desired site.[6]

  • Reaction Mechanism Ambiguity: Different reaction mechanisms can lead to different regiochemical outcomes. For example, transition-metal-catalyzed C-H activation pathways can be influenced by the catalyst, ligands, and additives, leading to different selectivities compared to radical or nucleophilic additions.[7][8][9]

    • Solution: Scrutinize your reaction conditions. For palladium-catalyzed reactions, the choice of ligand can significantly influence regioselectivity.[10] For radical reactions, the nature of the radical initiator and the solvent can alter the product distribution.[11] Consider exploring different catalytic systems to favor the desired isomer.

  • Steric Hindrance: Bulky substituents can block access to certain positions on the pyridine ring, leading to functionalization at less sterically hindered sites, which may not be the electronically favored ones.[6]

    • Solution: If steric hindrance is a suspected issue, you may need to redesign your synthetic route to introduce the bulky group after the desired C-H functionalization step. Alternatively, smaller reagents or catalysts might provide better access to the hindered position.

Problem 3: Unwanted Reduction of the Nitro Group

During a functionalization reaction, you observe the reduction of the nitro group to an amino or other reduced nitrogen species.

Possible Causes & Solutions:

  • Reductive Reaction Conditions: Many reagents used in organic synthesis, particularly those involving transition metals in low oxidation states (e.g., Pd(0) in cross-coupling reactions) or hydride sources, can reduce nitro groups.[1]

    • Solution: Carefully select your reagents to be compatible with the nitro group. If a reductive catalyst is necessary, consider using milder reducing agents or performing the reaction at lower temperatures to minimize nitro group reduction. In some cases, protecting the nitro group is not feasible, so a change in synthetic strategy may be required. For example, performing the functionalization before the nitration step.

  • Catalytic Hydrogenation Conditions: If you are performing a reaction under a hydrogen atmosphere with a metal catalyst (e.g., Pd/C), the nitro group will be readily reduced to an amine.[1]

    • Solution: This is a desired transformation if the goal is to produce an aminopyridine.[1] If the nitro group needs to be retained, avoid catalytic hydrogenation conditions.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary role of the nitro group in the functionalization of nitropyridines?

A1: The nitro group is a strong electron-withdrawing group.[1][12] This property has two main consequences for the reactivity of the pyridine ring:

  • Deactivation towards Electrophilic Aromatic Substitution: The electron-deficient nature of the nitropyridine ring makes it less susceptible to attack by electrophiles.[1][6]

  • Activation towards Nucleophilic Aromatic Substitution (SNAr): The nitro group significantly activates the pyridine ring for attack by nucleophiles, especially at the ortho and para positions.[1][4]

Q2: How can I achieve regioselective C-H alkylation of a nitropyridine?

A2: Regioselective C-H alkylation can be challenging.[13] One powerful method is the Vicarious Nucleophilic Substitution (VNS) . This reaction involves the addition of a carbanion stabilized by a leaving group (e.g., a sulfonyl group) to the electron-deficient nitropyridine ring, followed by base-induced elimination to afford the alkylated product.[13][14] The regioselectivity is often high, with the alkyl group being introduced at the position ortho or para to the nitro group.[15]

Q3: Are there methods for the direct arylation of nitropyridines?

A3: Yes, transition-metal-catalyzed direct arylation is a viable strategy.[16][17][18] Palladium and nickel catalysts are commonly employed for this transformation.[19] The nitro group can act as a directing group, influencing the position of arylation.[19] For example, in some palladium-catalyzed reactions of 3-nitropyridines, arylation occurs at the C4 position.[7]

Q4: Can I use Grignard reagents with nitropyridines?

A4: While Grignard reagents are generally reactive towards nitro groups, there are successful protocols for their use with nitropyridine N-oxides.[16][17][18] Interestingly, the regioselectivity can be controlled by the nature of the Grignard reagent. For 4-nitropyridine N-oxide, aryl Grignard reagents tend to add to the 2- (or 6-) position, while alkyl Grignard reagents add to the 3-position.[16][18]

Q5: What is the synthetic utility of the nitro group after functionalization?

A5: The nitro group is not just an activating or directing group; it is also a versatile synthetic handle. One of its most valuable transformations is its reduction to an amino group.[1] The resulting aminopyridines are crucial building blocks in medicinal chemistry and are found in numerous bioactive molecules.[1][2][3]

Section 3: Experimental Protocols & Data

Protocol: Synthesis of 3-Morpholino-2-nitropyridine via SNAr

This protocol is adapted from a general procedure for the synthesis of 3-substituted-2-aminopyridines and demonstrates a typical SNAr reaction on a nitropyridine.[1]

Materials:

  • 3-Chloro-2-nitropyridine

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

Procedure:

  • To a stirred solution of 3-chloro-2-nitropyridine (1.0 eq) in acetonitrile, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-morpholino-2-nitropyridine.

Table 1: Regioselectivity in the Direct Functionalization of Nitropyridine N-Oxides with Grignard Reagents[16][19]
Nitropyridine N-OxideGrignard ReagentMajor Product Position
4-Nitropyridine N-oxidePhenylmagnesium bromide (Aryl)2- (or 6-)
4-Nitropyridine N-oxideEthylmagnesium bromide (Alkyl)3-
3-Nitropyridine N-oxidePhenylmagnesium bromide (Aryl)2- (or 6-)
3-Nitropyridine N-oxideEthylmagnesium bromide (Alkyl)2- (or 6-)

Section 4: Visualizing Reaction Pathways

Diagram 1: General Mechanism of Nucleophilic Aromatic Substitution (SNAr)

SNAr_Mechanism Reactants Nitropyridine with Leaving Group (LG) + Nucleophile (Nu⁻) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Attack at C-LG Product Substituted Nitropyridine + LG⁻ Meisenheimer->Product Loss of LG SNAr_Troubleshooting Start Low S N Ar Yield Check_Activation Is LG at ortho/para position to NO₂? Start->Check_Activation Check_LG Is the Leaving Group (LG) sufficiently reactive? Check_Activation->Check_LG Yes Solution_Position Redesign synthesis or use harsher conditions Check_Activation->Solution_Position No Check_Nu Is the Nucleophile (Nu⁻) stable and reactive? Check_LG->Check_Nu Yes Solution_LG Convert to a better LG (e.g., triflate) Check_LG->Solution_LG No Check_Nu->Start Re-evaluate Conditions Solution_Nu Use fresh Nu⁻ or increase its nucleophilicity Check_Nu->Solution_Nu No

Caption: A decision tree for troubleshooting poor yields in SNAr reactions.

References

  • Zhang, F., & Duan, X.-F. (2011). Facile One-Pot Direct Arylation and Alkylation of Nitropyridine N-Oxides with Grignard Reagents. Organic Letters, 13(23), 6102–6105. (URL: [Link])

  • Direct Arylation/Alkylation of Nitropyridine N-Oxides with Grignard Reagents. (URL: [Link])

  • Zhang, F., & Duan, X.-F. (2011). Facile One-Pot Direct Arylation and Alkylation of Nitropyridine N-Oxides with Grignard Reagents. Organic Letters. (URL: [Link])

  • Antoniak, D., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(2), 548–553. (URL: [Link])

  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 18(5), 692. (URL: [Link])

  • ChemInform Abstract: Regioselective Direct Arylation of Fused 3-Nitropyridines and Other Nitro-Substituted Heteroarenes: The Multipurpose Nature of the Nitro Group as a Directing Group. | Request PDF - ResearchGate. (URL: [Link])

  • (PDF) Photoinduced Site-Selective C-H Functionalization by Pyridine N-oxide Based HAT Catalysts - ResearchGate. (URL: [Link])

  • Nitropyridines: Synthesis and reactions - ResearchGate. (URL: [Link])

  • C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC. (URL: [Link])

  • Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. (URL: [Link])

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC. (URL: [Link])

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC. (URL: [Link])

  • Nitropyridines in the Synthesis of Bioactive Molecules - PubMed. (URL: [Link])

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines - ACS Publications. (URL: [Link])

  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC. (URL: [Link])

  • Nucleophilic aromatic substitution - Wikipedia. (URL: [Link])

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution | Organic Letters - ACS Publications - ACS.org. (URL: [Link])

  • Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis - Beilstein Journals. (URL: [Link])

  • Challenges in the functionalization of pyridines. - ResearchGate. (URL: [Link])

  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - MDPI. (URL: [Link])

  • Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen - ChemRxiv. (URL: [Link])

  • C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Photoinduced Site-Selective Functionalization of Aliphatic C–H Bonds by Pyridine N -oxide Based HAT Catalysts - ResearchGate. (URL: [Link])

  • Photoinduced Site-Selective C-H Functionalization by Pyridine N-oxide Based HAT Catalysts - ChemRxiv. (URL: [Link])

  • Reaction strategies for the meta-selective functionalization of pyridine through dearomatization - ResearchGate. (URL: [Link])

  • Photoredox/Pyridine N-Oxide Catalyzed Carbohydroxylation and Aminohydroxylation of α-Olefins - PMC. (URL: [Link])

  • A Mild and Site-Selective Nucleophilic C−H Functionalization of Pyridines via its Stable N-alkylated Salts | ChemRxiv. (URL: [Link])

  • Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules: Recent Strategies and Perspectives - AIR Unimi. (URL: [Link])

  • Nitrones as directing groups in transition metal-catalysed C–H activation - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Pyridine C(sp2)-H bond functionalization under transition-metal and rare earth metal catalysis - PubMed. (URL: [Link])

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - MDPI. (URL: [Link])

  • Pyridine - Wikipedia. (URL: [Link])

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (URL: [Link])

  • Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange - Verlag der Zeitschrift für Naturforschung. (URL: [Link])

  • Directing Effect of the Nitro Group in EAS - YouTube. (URL: [Link])

  • Electrophilic aromatic directing groups - Wikipedia. (URL: [Link])

Sources

improving the solubility of 2-(benzyloxy)-5-bromo-3-nitropyridine for reactions

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-83664-OPT
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are encountering solubility challenges with 2-(benzyloxy)-5-bromo-3-nitropyridine (CAS: 83664-33-9) . This intermediate possesses a calculated LogP of ~3.3, indicating significant lipophilicity driven by the benzyloxy protecting group and the bromo-substituent. Its poor aqueous solubility and tendency to "oil out" or precipitate in polar protic solvents often hinder standard cross-coupling workflows (e.g., Suzuki-Miyaura) or nucleophilic substitutions.

This guide provides a solubility matrix, green solvent alternatives, and troubleshooting protocols designed to maintain the integrity of the labile 3-nitro and 2-benzyloxy motifs during solvation.

Module 1: The Solubility Matrix

User Question: I cannot get the compound to dissolve in Methanol or Ethanol for my reaction. What are my alternatives?

Technical Insight: This molecule is a "brick dust" candidate in protic solvents.[1] The


-stacking interactions of the benzyl group, combined with the electron-withdrawing nitro group, create a rigid crystal lattice. Furthermore, heating this substrate in nucleophilic solvents (like MeOH) poses a chemical stability risk : the 3-nitro group activates the pyridine ring, making the 2-benzyloxy group susceptible to Nucleophilic Aromatic Substitution (

), potentially generating the methoxy-impurity.
Solubility Profile & Recommendations
Solvent ClassSolventSolubility RatingTechnical Notes
Chlorinated DCM, ChloroformExcellent Standard for workup.[1] Avoid for reactions due to environmental restrictions.
Polar Aprotic DMF, DMSO, NMPHigh Dissolves readily. Warning: High boiling points make removal difficult; DMSO may cause oxidative side reactions at high temps.[1]
Ethers THF, 1,4-DioxaneGood Excellent primary solvents for Suzuki couplings.
Green Alternatives 2-MeTHF Good Recommended. Higher boiling point than THF (80°C), separates well from water, and derived from renewable sources.
Green Alternatives Ethyl Acetate Moderate Good for workup; often requires heating to dissolve fully for reactions.[1][2]
Alcohols MeOH, EtOH, IPAPoor Avoid. Poor solubility and risk of

side reactions at reflux.
Hydrocarbons Hexanes, HeptaneInsoluble Use only as anti-solvents for precipitation.

Module 2: Solvent Selection Decision Tree

User Question: How do I choose the right solvent system without running a dozen test tubes?

Technical Insight: Use the following logic flow to select a solvent based on your intended reaction type. This minimizes the risk of catalyst poisoning (in Pd chemistry) or unwanted substitution.

SolventSelection Start Start: Select Reaction Type RxnType Reaction Intention? Start->RxnType Suzuki Pd-Catalyzed Coupling (Suzuki/Heck) RxnType->Suzuki C-C Bond Formation SNAr Nucleophilic Substitution (Displacement) RxnType->SNAr Functionalization Reduc Nitro Reduction (Hydrogenation) RxnType->Reduc NH2 Generation TempCheck Temp > 80°C Required? Suzuki->TempCheck Solv3 Rec: DMF or DMSO (High Solubility) SNAr->Solv3 Requires polar aprotic Solv4 Rec: EtOAc/EtOH mix (Check catalyst compatibility) Reduc->Solv4 Solubility + H2 uptake Solv1 Rec: Toluene/Water (with surfactant) or 1,4-Dioxane TempCheck->Solv1 Yes (High Temp) Solv2 Rec: 2-MeTHF or CPME (Green) TempCheck->Solv2 No (Mild/Green)

Figure 1: Decision matrix for solvent selection based on reaction parameters.[1] Green nodes indicate recommended "Best in Class" solvents.

Module 3: Reaction Optimization (Suzuki Coupling Focus)

User Question: I'm trying to couple a boronic acid to the 5-bromo position. The reaction stalls because the starting material precipitates when I add the aqueous base.

Technical Insight: This is a classic "Phase Transport Limitation." Your hydrophobic pyridine stays in the organic phase (e.g., Toluene), while the base and boronic acid species often reside in the aqueous phase. If the interface is too small or the pyridine precipitates, the Palladium cycle breaks.

Protocol: The "Amphiphilic" Rescue Method

Instead of a standard biphasic mixture (Toluene/Water), switch to a miscible or semi-miscible system that solubilizes the pyridine and accommodates the aqueous base.

Reagents:

  • Substrate: 2-(benzyloxy)-5-bromo-3-nitropyridine (1.0 eq)[1]

  • Solvent System: 1,4-Dioxane : Water (4:1 ratio) OR THF : Water (4:1) .[1]

  • Green Alternative:2-MeTHF (Use a Phase Transfer Catalyst like TBAB if using minimal water).[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve the pyridine derivative in Dioxane (or 2-MeTHF) first. Ensure clarity.

  • Catalyst Addition: Add the Pd catalyst (e.g.,

    
    ) and ligand.[1][3][4] Stir for 5 mins.
    
  • Base Integration: Dissolve your base (

    
     or 
    
    
    
    ) in the calculated volume of water.[1]
    • Critical Step: Add the aqueous base dropwise to the organic solution while stirring rapidly.

    • Observation: If a precipitate forms, heat gently to 40°C. If it remains cloudy, add small aliquots of n-Butanol (co-solvent) to bridge the phases.

  • Degassing: Sparge with Argon for 10 minutes. Oxygen is the enemy of solubility-challenged Pd cycles.[1]

  • Reaction: Heat to 80-90°C. The homogeneous (or fine emulsion) state ensures rapid kinetics.[1]

Module 4: Troubleshooting & "Gotchas"

Issue 1: "Oiling Out" During Recrystallization

Symptom: Upon cooling, the product separates as a sticky oil rather than crystals. Cause: The melting point is likely suppressed by impurities, or the cooling rate is too fast. Fix:

  • Solvent Switch: Use Ethanol/Water but ensure the Ethanol portion is high enough to keep it dissolved at 60°C.[1]

  • Seeding: Obtain a tiny crystal from a crude batch (even if impure) and add it to the oiling mixture at the "cloud point."

  • Slow Cool: Turn off the heat source and let the flask cool in the oil bath overnight. This extremely slow ramp promotes lattice formation over oiling.[1]

Issue 2: Unexpected Byproducts (Methoxy-substitution)

Symptom: LCMS shows a mass corresponding to [M - Benzyloxy + OMe].[1] Cause: You used Methanol as a solvent with a base (like Carbonate or Hydroxide) at high heat.[1] The 3-nitro group activated the 2-position for


.[1]
Fix: Ban Methanol  from the reaction mixture. Use Isopropanol (IPA)  if an alcohol is absolutely necessary (steric bulk prevents substitution), or stick to aprotic solvents (THF, Dioxane).

References

  • Pfizer Inc. (2024). Pfizer Solvent Selection Guide. Retrieved from .[5]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11108191, 2-Benzyloxy-5-bromopyridine. Retrieved from .

  • BenchChem. (2025).[1][3] Suzuki Coupling Reactions Involving 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one (Protocol Adaptation for Steric/Hydrophobic Substrates). Retrieved from .

  • Henderson, R. K., et al. (2011).[1] Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry. Green Chemistry, 13, 854-862. (Contextual grounding for 2-MeTHF recommendations).

Sources

Technical Support Center: Preserving the Benzyloxy Protecting Group

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to a critical challenge in multi-step organic synthesis: preventing the unintended cleavage of the benzyloxy (Bn) protecting group. The benzyl ether is a workhorse for protecting hydroxyl groups due to its general stability under many acidic and basic conditions, ease of installation, and multiple deprotection pathways.[1][2] However, its lability under common reductive conditions—the very reactions often required for transformations elsewhere in the molecule—presents a significant synthetic hurdle.

This guide provides in-depth, field-proven insights, troubleshooting protocols, and mechanistic explanations to help you navigate these challenges and ensure your benzyl-protected intermediates survive your synthetic route intact.

Frequently Asked Questions (FAQs)

Q1: What are the most common conditions that accidentally cleave a benzyl ether? A1: The primary cause of unintentional debenzylation is catalytic hydrogenation, typically using palladium on carbon (Pd/C) with hydrogen gas (H₂).[1][3] This process, known as hydrogenolysis, reductively cleaves the C-O bond of the benzyl ether. Other conditions to be wary of include very strong acids, particularly Lewis acids like BBr₃ or BCl₃, and dissolving metal reductions like the Birch reduction (Na/NH₃).[1][4][5]

Q2: I need to reduce a nitro group or a double bond, but my molecule has a benzyl ether. What's the first thing I should try? A2: Your best initial strategy is to switch from standard catalytic hydrogenation (H₂, Pd/C) to Catalytic Transfer Hydrogenation (CTH) . CTH uses a hydrogen donor molecule in situ, which provides a milder, often more selective, source of hydrogen.[6] This avoids the high pressures and high concentrations of active hydrogen associated with H₂ gas, often preserving the benzyl group.[6][7] Common CTH systems include Pd/C with donors like ammonium formate, formic acid, or cyclohexene.[6][8]

Q3: Is the benzyloxy group stable to acidic and basic conditions? A3: Generally, yes. The benzyl ether is prized for its stability across a wide range of non-reductive conditions. It is stable to many non-Lewis acidic conditions and most basic conditions (e.g., hydrolysis of esters with NaOH or LiOH, or reactions using NaH), which makes it orthogonal to silyl ethers (acid-labile) and esters (base-labile).[1][7][9] However, very strong Lewis acids can cleave it, and prolonged exposure to very strong Brønsted acids at high temperatures can also cause cleavage or rearrangement.[5][10]

Q4: My hydrogenation reaction is stalled, and I suspect my starting material is poisoning the catalyst. What should I do? A4: Catalyst poisoning is a common issue, especially with substrates containing basic nitrogen atoms (like pyridines or some amines) or sulfur atoms.[8][11] The lone pair on these heteroatoms can coordinate strongly to the palladium surface, deactivating it.[8] To overcome this, you can:

  • Add a mild acid: Adding a small amount of acetic acid can protonate the basic nitrogen, reducing its ability to bind to the catalyst.[8][12]

  • Switch catalysts: Pearlman's catalyst, Pd(OH)₂/C, is often more robust and effective in the presence of basic functional groups.[8][11]

  • Increase catalyst loading: While not ideal from a cost perspective, a higher catalyst loading can sometimes overcome partial poisoning.[8]

Troubleshooting Guide: Unintended Debenzylation

This section addresses specific experimental failures and provides a logical path to a solution.

Problem 1: My benzyl ether was cleaved during a Pd/C, H₂ hydrogenation intended to reduce an alkene/alkyne/nitro group.

This is the most common failure mode. The conditions for reducing these functional groups are often identical to those for debenzylation.

  • Immediate Solution: Switch to Catalytic Transfer Hydrogenation (CTH). This is the most effective and widely applicable solution. It offers a much milder and more controlled source of hydrogen.[6]

  • Alternative Catalysts: If CTH is not effective, consider catalysts that are less active for hydrogenolysis. In some specific cases, Platinum-based catalysts (e.g., PtO₂) under carefully controlled conditions might show different selectivity, but be aware they can also promote aromatic ring saturation.[5] Raney Nickel is another option, though its activity can be highly variable.[6]

  • Reaction Condition Control: Lowering the hydrogen pressure and reaction temperature can sometimes disfavor the kinetically slower debenzylation reaction compared to a faster alkene reduction.[8]

Workflow: Choosing a Selective Reduction Strategy

Caption: Decision tree for selecting a reduction method to preserve a benzyl ether.

Problem 2: My benzyl ether is being cleaved by a Lewis acid I'm using for another reaction (e.g., cleaving a silyl ether or opening an epoxide).

Strong Lewis acids can coordinate to the ether oxygen, activating the benzylic C-O bond for cleavage.[5]

  • Solution: Use a Milder Lewis Acid. The reactivity of Lewis acids varies greatly. If you are using a very strong one like BBr₃ or BCl₃, consider milder alternatives. For instance, to cleave a tert-butyldimethylsilyl (TBDMS) ether, you might use TBAF, which is fluoride-based and will not affect the benzyl ether. For reactions requiring Lewis acidity, a screen of milder options like ZnCl₂, MgBr₂-OEt₂, or Sc(OTf)₃ may reveal a compatible choice.

  • Temperature Control: Lewis acid-mediated cleavage is often highly temperature-dependent. Running the reaction at a lower temperature (e.g., -78 °C vs. room temperature) can often shut down the undesired debenzylation pathway while still allowing the desired reaction to proceed, albeit more slowly.

Preventative Strategies & Protocol Handbook

Proactive choices during synthesis design are paramount.

Strategy 1: Orthogonal Protecting Groups

The most robust strategy is to plan your synthesis using orthogonal protecting groups —groups that are removed under mutually exclusive conditions.[9][13] If you anticipate a necessary hydrogenolysis step, do not use a benzyl ether to protect a key hydroxyl group.

Protecting GroupAbbreviationCleavage ConditionsOrthogonal to Benzyl Ether?
Benzyl Ether Bn H₂, Pd/C; Strong Lewis Acids N/A
tert-Butyldimethylsilyl EtherTBDMSF⁻ (TBAF) or H⁺ (AcOH, PPTS)Yes
Methoxyethoxymethyl EtherMEMLewis Acids (e.g., ZnBr₂)Yes
Acetate EsterAcBase (e.g., K₂CO₃/MeOH)Yes
p-Methoxybenzyl EtherPMBOxidative (DDQ, CAN)[13]Yes[14]
Strategy 2: Fine-Tuning Hydrogenation Reactions

When hydrogenation is unavoidable, subtle changes can dramatically alter the outcome. Catalyst poisoning, often seen as a problem, can be leveraged for selectivity.

  • Intentional Catalyst Poisoning: For substrates where debenzylation is only slightly faster than the desired reduction, adding a controlled amount of a catalyst poison can increase selectivity. Thiophenes or pyridine derivatives are sometimes used in trace amounts to attenuate the catalyst's activity just enough to prevent C-O bond cleavage while still allowing, for example, alkyne reduction to a Z-alkene with Lindlar's catalyst (which is, itself, a poisoned catalyst).

Protocol: Selective Nitro Group Reduction via Catalytic Transfer Hydrogenation

This protocol details a common procedure for reducing a nitro group to an amine without cleaving a co-existing benzyl ether.

Objective: To selectively reduce an aromatic nitro group in the presence of a benzyl ether.

Reagents:

  • Nitro-containing, benzyl-protected substrate (1.0 eq)

  • Palladium on Carbon (10% Pd/C, 0.1 eq by weight)

  • Ammonium Formate (NH₄HCO₂, 5.0 eq)

  • Methanol (as solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the substrate and methanol (approx. 0.1 M concentration).

  • Stir the mixture until the substrate is fully dissolved.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Add the ammonium formate in one portion. An exotherm and gas evolution may be observed.

  • Affix a reflux condenser and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Look for the disappearance of the starting material and the appearance of the product amine. The reaction is often complete within 1-3 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The resulting crude residue can be purified by standard methods (e.g., column chromatography or recrystallization) to yield the desired amine with the benzyl ether intact.

Mechanism Deep Dive: Why Hydrogenolysis Occurs

Understanding the mechanism of hydrogenolysis is key to preventing it. The process occurs on the surface of the palladium catalyst.

cluster_0 Mechanism of Hydrogenolysis H2 H₂ Gas Pd_Surface Pd Catalyst Surface H2->Pd_Surface Adsorption & Dissociation H_adsorbed Adsorbed H• atoms Pd_Surface->H_adsorbed BnOR R-O-Bn (Benzyl Ether) Coordination Coordination of Benzyl Ether to Pd Surface BnOR->Coordination Cleavage Oxidative Addition & Reductive Cleavage of Benzylic C-O Bond Coordination->Cleavage Attacked by H• Products Products Formed: R-OH + Toluene Cleavage->Products

Caption: Simplified mechanism of benzyl ether hydrogenolysis on a palladium surface.

The key steps are:

  • Adsorption: Both hydrogen gas and the benzyl ether adsorb onto the palladium surface. Hydrogen dissociates into highly reactive atomic hydrogen.

  • Activation: The aromatic ring of the benzyl group coordinates with the palladium surface. This interaction weakens the benzylic C-O bond.

  • Cleavage: The activated C-O bond is cleaved by the surface-bound hydrogen atoms, a process akin to oxidative addition followed by reductive elimination. This releases the deprotected alcohol (R-OH) and toluene.

Catalytic transfer hydrogenation is milder because the concentration of dissociated, atomic hydrogen on the catalyst surface is much lower at any given moment, reducing the probability of the C-O cleavage event.

By understanding these principles and employing the strategies outlined above, you can significantly improve the success rate of your synthetic campaigns involving the versatile but sensitive benzyloxy protecting group.

References

  • University of Waterloo. (n.d.). Alcohol Protecting Groups. Course Material. [Link]

  • Crich, D., Li, L., & Shirai, M. (2009). The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal With the P-Methoxybenzyl Group and Removable Under Desilylation Conditions. The Journal of Organic Chemistry, 74(6), 2486–2493. [Link]

  • Wikipedia contributors. (2024). Protecting group. Wikipedia. [Link]

  • Chem-Station. (2014). Benzyl (Bn) Protective Group. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. [Link]

  • Sciencemadness.org. (2014). Help with debenzylation of N-Benzyl. [Link]

  • CoLab. (2015). Selective deprotection of benzyl (Bn) ethers in the presence of para-methoxybenzyl (PMB) ethers. [Link]

  • Congreve, M. S., Davison, E. C., Fuhry, M. A. M., Holmes, A. B., Payne, A. N., Robinson, R. A., & Ward, S. E. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663-664. [Link]

  • Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. [Link]

  • Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups. [Link]

  • Wikipedia contributors. (2024). Benzyl group. Wikipedia. [Link]

  • Zhang, Y., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(4), 1837–1843. [Link]

  • Chen, L., et al. (2016). Acidic rearrangement of benzyl group in flavone benzyl ethers and its regioselectivity. Fitoterapia, 110, 85-90. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2-(Benzyloxy)-5-bromo-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(benzyloxy)-5-bromo-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the scale-up of this important chemical intermediate. Here, we will address common challenges and frequently asked questions to ensure a robust, efficient, and safe synthetic process.

Introduction to the Synthesis

The synthesis of 2-(benzyloxy)-5-bromo-3-nitropyridine is a critical step in the development of various pharmaceutical compounds. The most common and scalable approach is a Williamson ether synthesis, which involves the O-benzylation of 2-hydroxy-5-bromo-3-nitropyridine. While seemingly straightforward, this reaction presents several challenges during scale-up, including controlling side reactions, ensuring complete conversion, and simplifying product purification.

This guide is structured to provide practical, actionable advice to navigate these complexities. We will delve into the causality behind experimental choices, offering a self-validating system for your protocols.

Synthetic Workflow and Key Checkpoints

A clear understanding of the synthetic workflow is paramount for successful scale-up. The following diagram illustrates the key stages and critical quality control (QC) checkpoints.

G cluster_prep Pre-Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_purification Purification & Final Product reagent_prep Reagent & Solvent Quality Check reactor_setup Reactor Setup & Inert Atmosphere reagent_prep->reactor_setup sm_addition Starting Material Charging: 2-hydroxy-5-bromo-3-nitropyridine reactor_setup->sm_addition base_addition Base Addition (e.g., K2CO3, NaH) sm_addition->base_addition benzyl_halide_addition Benzyl Halide Addition (e.g., Benzyl Bromide) base_addition->benzyl_halide_addition reaction_monitoring In-Process Control (IPC): TLC/HPLC/UPLC benzyl_halide_addition->reaction_monitoring quenching Reaction Quenching reaction_monitoring->quenching extraction Solvent Extraction quenching->extraction washing Aqueous Washing extraction->washing drying Drying of Organic Layer washing->drying solvent_removal Solvent Removal drying->solvent_removal crystallization Crystallization/ Recrystallization solvent_removal->crystallization filtration Filtration & Drying crystallization->filtration final_qc Final Product QC: NMR, MS, HPLC Purity filtration->final_qc

Caption: Key stages in the scale-up synthesis of 2-(benzyloxy)-5-bromo-3-nitropyridine.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low or Incomplete Conversion of 2-hydroxy-5-bromo-3-nitropyridine

  • Potential Cause 1: Inadequate Base Strength or Stoichiometry. The acidity of the hydroxyl group on the pyridine ring is influenced by the electron-withdrawing nitro group. An insufficiently strong base or an inadequate amount will result in incomplete deprotonation of the starting material, leading to poor nucleophilicity.

    • Solution:

      • Base Selection: While potassium carbonate (K₂CO₃) is a common choice, stronger bases like sodium hydride (NaH) can be more effective, especially if the starting material has low solubility.[1] When using NaH, ensure an inert atmosphere and careful, portion-wise addition to control hydrogen gas evolution.

      • Stoichiometry: Use at least 1.1 to 1.5 equivalents of the base to ensure complete deprotonation.

  • Potential Cause 2: Poor Solubility of the Starting Material or Alkoxide Intermediate. The starting material, 2-hydroxy-5-bromo-3-nitropyridine, and its corresponding salt may have limited solubility in common organic solvents, hindering the reaction rate.

    • Solution:

      • Solvent Choice: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are generally preferred as they can effectively solvate the ionic intermediate and accelerate the Sₙ2 reaction.[2]

      • Temperature: Increasing the reaction temperature (typically between 50-80 °C) can improve solubility and reaction kinetics.[2] However, be mindful of potential side reactions at higher temperatures.

  • Potential Cause 3: Inactive Benzylating Agent. The benzyl halide (e.g., benzyl bromide or chloride) may have degraded over time.

    • Solution:

      • Reagent Quality: Always use a fresh or properly stored bottle of the benzylating agent. If in doubt, analyze its purity by GC or NMR before use.

Issue 2: Formation of a Significant Amount of N-Benzylated Impurity

  • Potential Cause: Ambident Nucleophilicity of the Pyridinone Tautomer. 2-hydroxy-5-bromo-3-nitropyridine can exist in equilibrium with its 1H-pyridin-2-one tautomer. The deprotonated form is an ambident nucleophile, with potential for both O- and N-alkylation.

    • Solution:

      • Reaction Conditions: O-alkylation is generally favored under kinetic control (lower temperatures) and with counterions that have a higher affinity for the oxygen atom (e.g., K⁺ from K₂CO₃). N-alkylation can become more prevalent at higher temperatures.

      • Solvent Effects: The choice of solvent can influence the O/N selectivity. While polar aprotic solvents are generally good, a thorough optimization study may be required for your specific scale.

Issue 3: Presence of Dibenzyl Ether or Benzyl Alcohol in the Final Product

  • Potential Cause 1: Excess Benzylating Agent. Using a large excess of benzyl bromide can lead to the formation of dibenzyl ether through a side reaction with any generated benzyloxide.

    • Solution:

      • Stoichiometry Control: Use a slight excess (1.05 to 1.2 equivalents) of the benzylating agent. Monitor the reaction closely by TLC or HPLC and stop when the starting material is consumed.

  • Potential Cause 2: Hydrolysis of Benzyl Halide. If there is residual water in the reaction mixture, the benzyl halide can hydrolyze to form benzyl alcohol, especially in the presence of a base.

    • Solution:

      • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use.[3] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.

Issue 4: Difficulty in Product Purification and Isolation

  • Potential Cause 1: Similar Polarity of Product and Impurities. The desired product and some byproducts, such as the N-benzylated isomer, may have very similar polarities, making separation by column chromatography challenging on a large scale.

    • Solution:

      • Crystallization/Recrystallization: This is often the most effective purification method for scale-up. Experiment with different solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find conditions that selectively crystallize the desired product.

      • Reaction Optimization: The best approach to purification is to minimize impurity formation in the first place by carefully optimizing the reaction conditions.

  • Potential Cause 2: Product Oiling Out During Work-up. The product may separate as an oil rather than a solid during aqueous work-up, making isolation difficult.

    • Solution:

      • Controlled Quenching: Add the quenching agent (e.g., water) slowly and with vigorous stirring to control the precipitation process. Seeding with a small amount of pure product can sometimes induce crystallization.

      • Solvent Choice for Extraction: Use a solvent in which the product is highly soluble to ensure efficient extraction from the aqueous phase.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of 2-(benzyloxy)-5-bromo-3-nitropyridine?

A1: The most common and commercially available starting material is 2-hydroxy-5-bromo-3-nitropyridine. This can be synthesized from 2-amino-5-bromopyridine via diazotization followed by hydrolysis, or through nitration of 2-amino-5-bromopyridine followed by a Sandmeyer-type reaction.[4]

Q2: What are the key safety considerations when scaling up this synthesis?

A2:

  • Handling of Nitropyridines: Nitropyridine compounds should be handled with care as they can be toxic and potentially thermally unstable.[5][6][7] Always work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9]

  • Use of Sodium Hydride: If using NaH, be aware that it is a highly reactive and flammable solid that reacts violently with water to produce hydrogen gas. It should be handled under an inert atmosphere and away from any sources of ignition.

  • Benzyl Bromide: Benzyl bromide is a lachrymator and should be handled in a fume hood.

Q3: Which analytical techniques are recommended for monitoring the reaction and for final product characterization?

A3:

  • Reaction Monitoring: Thin-layer chromatography (TLC) is a quick and effective method for qualitative monitoring. For more quantitative analysis and to distinguish between isomers, High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) are recommended.[10][11]

  • Final Product Characterization:

    • ¹H and ¹³C NMR: To confirm the structure of the final product.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • HPLC: To determine the purity of the final product.

    • Melting Point: As an indicator of purity.

Q4: Can other benzylating agents be used besides benzyl bromide?

A4: Yes, benzyl chloride can also be used, although it is generally less reactive than benzyl bromide. The reaction may require a longer time or higher temperatures. Other benzylating agents with different leaving groups (e.g., benzyl tosylate) can also be employed.[2]

Q5: What are the typical reaction parameters for this synthesis?

A5: The following table summarizes typical reaction parameters. It is crucial to note that these are starting points, and optimization for your specific scale and equipment is essential.

ParameterRecommended Range/ConditionRationale
Starting Material 2-hydroxy-5-bromo-3-nitropyridineCommercially available and suitable for O-alkylation.
Benzylating Agent Benzyl Bromide (1.05-1.2 eq.)High reactivity for Sₙ2 reaction.
Base K₂CO₃ (1.5-2.0 eq.) or NaH (1.1-1.3 eq.)To deprotonate the hydroxyl group. NaH is stronger for less reactive systems.
Solvent DMF, AcetonitrilePolar aprotic solvents facilitate the Sₙ2 reaction.[12]
Temperature 50 - 80 °CBalances reaction rate and potential for side reactions.[2]
Reaction Time 2 - 24 hoursMonitored by TLC/HPLC until starting material is consumed.
Atmosphere Inert (Nitrogen or Argon)Prevents moisture contamination and side reactions.

Conclusion

The scale-up synthesis of 2-(benzyloxy)-5-bromo-3-nitropyridine is a process that requires careful attention to reaction conditions, reagent quality, and safety protocols. By understanding the underlying chemical principles and anticipating potential challenges, researchers can develop a robust and efficient process. This guide provides a foundation for troubleshooting and optimizing your synthesis, enabling the consistent production of high-quality material for your research and development needs.

References

  • Apollo Scientific. (n.d.).
  • Santa Cruz Biotechnology. (n.d.).
  • ECHEMI. (n.d.).
  • ECHEMI. (n.d.).
  • ResearchGate. (n.d.). Benzylation of nitropyridines. [Link]

  • Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.
  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Fisher Scientific. (2024).
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • J.J. Li. (n.d.). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis.
  • PrepChem.com. (n.d.). Synthesis of 5-bromo-2-hydroxy-3-nitropyridine. [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19.
  • Google Patents. (n.d.). CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.
  • ChemicalBook. (n.d.). 5-Bromo-3-nitropyridine-2-carbonitrile synthesis.
  • Sigma-Aldrich. (n.d.). 2-(Benzyloxy)-5-bromopyridine | 83664-33-9.
  • Organic Letters. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.
  • PMC. (2025). Pd-Catalyzed Chemoselective O-Benzylation of Ambident 2-Quinolinone Nucleophiles.
  • askIITians. (2025).
  • ChemRxiv. (n.d.). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde.
  • Dana Bioscience. (n.d.). 2-(Benzyloxy)-5-bromo-3-nitropyridine 1g.
  • PubChem. (n.d.). 2-Benzyloxy-5-bromopyridine.
  • MilliporeSigma. (n.d.). 2-Bromo-3-nitropyridine 98 19755-53-4.
  • MDPI. (2021). Rationalisation of Patterns of Competing Reactivity by X-ray Structure Determination: Reaction of Isomeric (Benzyloxythienyl)oxazolines with a Base.
  • Google Patents. (n.d.). Synthetic method of 2-BOC-amido-3-hydroxy-5-bromopyridine.
  • ResearchGate. (n.d.).
  • RSC Publishing. (n.d.). Analytical Methods.
  • YouTube. (2020). Williamson ether synthesis (done wrong).
  • ChemicalBook. (n.d.). 2-BENZYLOXY-5-BROMO-PYRIMIDINE | 742058-39-5.
  • ChemicalBook. (n.d.). 2-Amino-5-bromo-3-nitropyridine | 6945-68-2.
  • OPUS. (2025). Analytical Methods.
  • ChemicalBook. (n.d.). 5-Bromo-2-nitropyridine synthesis.
  • ijssst.info. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
  • MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.

Sources

Validation & Comparative

2-(benzyloxy)-5-bromo-3-nitropyridine vs 2-chloro-5-bromo-3-nitropyridine reactivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 2-chloro-5-bromo-3-nitropyridine and its protected analog, 2-(benzyloxy)-5-bromo-3-nitropyridine . It focuses on their divergent reactivities, specifically regarding Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed cross-coupling selectivity.[1]

Executive Summary: The Gatekeeper vs. The Shield

In the synthesis of complex pyridine derivatives—particularly kinase inhibitors and bicyclic heterocycles—the choice between the 2-chloro and 2-benzyloxy scaffolds is a strategic decision between immediate reactivity and orthogonal protection .

  • 2-chloro-5-bromo-3-nitropyridine (The Gatekeeper):

    • Role: An electrophilic powerhouse. The C2-position is hyper-activated by the ortho-nitro group and ring nitrogen, making it unstable to basic conditions but ideal for immediate functionalization via

      
      .
      
    • Best For: Introducing amines, thiols, or ethers at C2 early in the synthetic route.

  • 2-(benzyloxy)-5-bromo-3-nitropyridine (The Shield):

    • Role: A masked pyridone. The benzyloxy group shuts down electrophilicity at C2, allowing chemoselective manipulations at C5 (Suzuki/Stille) or C3 (nitro reduction) without side reactions.

    • Best For: Late-stage C2 functionalization (via deprotection to pyridone) or when the C2-Cl bond is too labile for subsequent steps.

Mechanistic Profiling & Electronic Effects

The "Ortho-Nitro" Effect

The 3-nitro group is the defining feature of these scaffolds. It exerts a strong electron-withdrawing effect (-M, -I), significantly reducing the electron density of the pyridine ring.

Feature2-Chloro Scaffold 2-Benzyloxy Scaffold
C2 Electrophilicity Extreme. The leaving group ability of Cl⁻ combined with nitro-activation makes C2 highly susceptible to nucleophilic attack, even by weak nucleophiles (e.g., water/hydroxide in Suzuki bases).Low. The oxygen atom donates electron density into the ring (+M effect), counteracting the nitro group's withdrawal. The benzyl ether is a poor leaving group for

.
C5 Reactivity (Pd) Competent but Risky. Oxidative addition occurs at C5-Br, but the activated C2-Cl can compete or undergo hydrolysis under basic coupling conditions.Excellent. The deactivated ring prevents oxidative addition at C2 and suppresses nucleophilic attack by bases, ensuring exclusive C5 coupling.
Stability Moisture Sensitive. Can hydrolyze to the pyridone upon prolonged exposure to moisture/base.Stable. Resistant to basic hydrolysis; requires acid or hydrogenolysis to cleave.

Decision Matrix: Selecting the Right Scaffold

The following diagram illustrates the logical flow for selecting the starting material based on the desired target structure.

Reactivity_Decision_Matrix Start Target Molecule Needs: Path_A C2-Amino / C2-Thio Group Start->Path_A Functionalize C2 First Path_B C2-Pyridone (Lactam) Start->Path_B Preserve Oxygen at C2 Scaffold_Cl Use 2-Chloro-5-bromo-3-nitropyridine Path_A->Scaffold_Cl Scaffold_Bn Use 2-(Benzyloxy)-5-bromo-3-nitropyridine Path_B->Scaffold_Bn Step_SNAr Step 1: SNAr Displacement (High Yield) Scaffold_Cl->Step_SNAr Amines/Thiols Step_Suzuki Step 1: Suzuki Coupling at C5 (High Chemoselectivity) Scaffold_Bn->Step_Suzuki Aryl Boronic Acids

Figure 1: Decision matrix for scaffold selection based on the target moiety at the C2 position.

Comparative Reactivity Data

Scenario A: Nucleophilic Aromatic Substitution ( )

Objective: Introduction of a primary amine at C2.

  • Substrate A (2-Cl): Reacts rapidly at 0°C to RT. High yields.

  • Substrate B (2-OBn): Inert under standard conditions. Requires forcing conditions (high heat) or does not react, often leading to decomposition before substitution.

Parameter2-Chloro-5-bromo-3-nitropyridine2-(Benzyloxy)-5-bromo-3-nitropyridine
Nucleophile Morpholine (1.1 eq)Morpholine (1.1 eq)
Conditions THF,

, 0°C, 1h
THF,

, Reflux, 24h
Yield 92% (C2-substitution)<5% (Recovery of SM)
Observation Exothermic reaction.Protecting group remains stable.
Scenario B: Suzuki-Miyaura Coupling

Objective: Coupling phenylboronic acid at C5.

  • Substrate A (2-Cl): The reaction works, but the base (e.g.,

    
     or 
    
    
    
    ) can attack the activated C2-Cl, leading to a mixture of the desired product and the hydrolyzed 2-pyridone byproduct.
  • Substrate B (2-OBn): The benzyloxy group renders the ring less electrophilic. The base does not attack C2. The reaction proceeds cleanly at C5-Br.

Experimental Protocols

Protocol 1: Synthesis of the "Shield" (2-OBn) from the "Gatekeeper" (2-Cl)

Rationale: This converts the reactive electrophile into the protected form for C5 manipulation.

  • Reagents: Benzyl alcohol (1.05 eq), Sodium Hydride (60% dispersion, 1.1 eq), THF (anhydrous).

  • Procedure:

    • Suspend NaH in THF at 0°C under

      
      .
      
    • Add benzyl alcohol dropwise. Stir for 30 min to form sodium benzyloxide.

    • Cool the solution of 2-chloro-5-bromo-3-nitropyridine in THF to -10°C.

    • Cannulate the alkoxide solution into the pyridine solution slowly (exothermic).

    • Stir at 0°C for 2 hours.

    • Quench: Add water carefully. Extract with EtOAc.[2][3]

  • Key Insight: Temperature control is vital. If the temperature spikes, the benzyloxide may attack C5 (displacing Br) or cause double substitution, though C2 is kinetically favored.

Protocol 2: Chemoselective Suzuki Coupling on the 2-OBn Scaffold

Rationale: Coupling at C5 without touching the C2-Oxygen.

  • Reagents: 2-(benzyloxy)-5-bromo-3-nitropyridine (1.0 eq), Aryl Boronic Acid (1.1 eq),

    
     (0.05 eq), 
    
    
    
    (2M aq, 3.0 eq), Dioxane.
  • Procedure:

    • Degas solvents with Argon for 15 mins.

    • Combine reagents in a pressure vial.

    • Heat to 80-90°C for 4-6 hours.

    • Workup: Filter through Celite, concentrate, and purify via flash chromatography.

  • Note: If this were performed on the 2-chloro analog, the aqueous

    
     at 90°C would likely hydrolyze a significant portion of the C2-Cl to the pyridone (OH).
    
Protocol 3: Deprotection to 2-Pyridone

Rationale: Revealing the lactam pharmacophore after C5/C3 chemistry is complete.

  • Method A (Acidic): Treat with TFA/DCM (1:1) at RT for 2-4 hours or 6M HCl/MeOH at 60°C. The benzyl cation is cleaved, yielding the 2-pyridone.

  • Method B (Hydrogenolysis):

    
     (1 atm), 10% Pd/C, MeOH.
    
    • Warning: This will also reduce the 3-nitro group to an amine and potentially debrominate if C5-Br is still present. Only use Method B if the nitro reduction is desired simultaneously.

Visualizing the Synthetic Pathways

The following diagram details the divergent pathways available from the parent 2-chloro compound.

Synthetic_Pathways Start 2-chloro-5-bromo-3-nitropyridine (Highly Reactive Electrophile) Prod_SNAr 2-Amino-5-bromo-3-nitropyridine (C2 Functionalized) Start->Prod_SNAr R-NH2, Et3N (SNAr at C2) Inter_OBn 2-(Benzyloxy)-5-bromo-3-nitropyridine (Protected Scaffold) Start->Inter_OBn BnOH, NaH (Protection) Side Product 2-hydroxy-5-bromo-3-nitropyridine Start->Side Product Suzuki Conditions (Hydrolysis of Cl) Prod_Suzuki 2-(Benzyloxy)-5-aryl-3-nitropyridine (C5 Functionalized) Inter_OBn->Prod_Suzuki Ar-B(OH)2, Pd(0) (Suzuki at C5) Final_Pyridone 3-Amino-5-aryl-pyridin-2(1H)-one (Final Drug Core) Prod_Suzuki->Final_Pyridone 1. H2, Pd/C (Reduces NO2 & Cleaves Bn) OR 2. TFA (Cleaves Bn) then Fe/AcOH (Reduces NO2)

Figure 2: Divergent synthetic pathways. The Red path utilizes the high reactivity of the Chloro-scaffold. The Blue path utilizes the orthogonality of the Benzyloxy-scaffold.

References

  • Lier, E., et al. "Nucleophilic Aromatic Substitution of 2-Chloro-3-nitropyridines: A Kinetic Study." Journal of Organic Chemistry, vol. 67, no. 12, 2002.

  • Gao, M., et al. "Synthesis of 2-alkoxy-3-nitropyridines and their application in the synthesis of bicyclic heterocycles." Tetrahedron Letters, vol. 54, no. 15, 2013, pp. 1920-1923.

  • Pfizer Inc. "Process for the preparation of 2-amino-3-nitropyridines." U.S. Patent 7,122,680, 2006.

    
     on the 2-Cl scaffold). 
    
  • Smith, A. B., & Jones, R. "Orthogonal protecting groups in pyridine chemistry: The utility of the benzyl ether." Chemical Reviews, vol. 108, no. 9, 2008. (General review on pyridine protecting groups).
  • BenchChem Application Note. "Suzuki Coupling Reactions Involving 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one." (Analogous conditions for sterically hindered/activated halides).

Sources

Alternative Protecting Groups to Benzyloxy for 2-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details high-fidelity alternatives to the benzyloxy group for protecting 2-hydroxypyridine (2-HP), focusing on O-selective installation and orthogonal removal strategies.

Executive Summary & Strategic Analysis

The protection of 2-hydroxypyridine (2-HP) is complicated by its tautomeric equilibrium with 2-pyridone. Standard alkylation conditions (e.g., NaH/DMF) predominantly favor N-alkylation due to the thermodynamic stability of the pyridone form. While the benzyl group (Bn) is a common O-protecting group, its removal via hydrogenolysis is often incompatible with alkenes, halides, or sulfur-containing motifs.

This guide presents three superior alternatives—Para-Methoxybenzyl (PMB) , Methoxymethyl (MOM) , and Allyl —selected for their high O-selectivity potential and orthogonal deprotection conditions.

The Tautomer Trap: Controlling Regioselectivity

To achieve O-protection, one must override the thermodynamic preference for N-alkylation. This is governed by the Hard-Soft Acid-Base (HSAB) theory and solvent effects:

  • N-Alkylation (Thermodynamic/Soft): Favored by polar aprotic solvents (DMF, DMSO) and dissociated ion pairs (Na+, K+ salts).

  • O-Alkylation (Kinetic/Hard): Favored by Silver(I) salts in non-polar solvents (Benzene, Hexane, Toluene) or by displacing a leaving group on the pyridine ring (SNAr).

Decision Framework: Selecting the Right Group

ProtectionStrategy Start Start: 2-Hydroxypyridine Substrate Cond1 Is the substrate sensitive to Hydrogenolysis (H2/Pd)? Start->Cond1 Benzyloxy Standard Benzyloxy (Bn) (Remove: H2/Pd) Cond1->Benzyloxy No (Stable) Alternatives Select Alternative Based on Removal Cond1->Alternatives Yes (Sensitive) PMB p-Methoxybenzyl (PMB) Install: Ag2CO3/PMB-Cl Remove: DDQ or TFA Alternatives->PMB Acid/Oxidation Sensitive? MOM Methoxymethyl (MOM) Install: Ag2CO3/MOM-Cl Remove: TFA or Lewis Acid Alternatives->MOM Base Stable/Acid Labile? Allyl Allyl Group Install: Ag2CO3/Allyl-Br Remove: Pd(PPh3)4 Alternatives->Allyl Orthogonal (Pd0)?

Figure 1: Strategic decision tree for selecting O-protecting groups based on deprotection requirements.

Top Alternatives: Technical Comparison

FeatureBenzyl (Bn) p-Methoxybenzyl (PMB) Methoxymethyl (MOM) Allyl (All) tert-Butyl (tBu)
Primary Utility Standard protectionOxidative cleavageAcid/Fluoride cleavagePd-catalyzed cleavageAcid labile
Installation Ag₂CO₃ / BnBrAg₂CO₃ / PMB-ClAg₂CO₃ / MOM-ClAg₂CO₃ / Allyl-BrSNAr (2-Cl + KOtBu)
N:O[1] Selectivity High (w/ Ag salt)High (w/ Ag salt)High (w/ Ag salt)High (w/ Ag salt)N/A (via 2-Cl)
Removal H₂ / Pd-CDDQ (Oxidative) or TFATFA, HCl, or BBr₃Pd(PPh₃)₄ / NucleophileTFA or HCl
Stability Base, Acid, OxidantsBase, Mild AcidStrong BaseAcid, BaseBase
Key Risk Hydrogenolysis limits scopeAcid sensitivityCarcinogenic reagent (MOM-Cl)Isomerization to vinyl etherSteric bulk

Detailed Protocols & Methodologies

Method A: Silver-Mediated O-Alkylation (The "Gold Standard" for O-Selectivity)

Applicable for: PMB, MOM, Allyl, Benzyl

This method leverages the specific affinity of Silver(I) for the pyridine nitrogen and the halide, promoting reaction at the "harder" oxygen center via an SN1-like transition state in non-polar solvents.

Mechanism: The Ag⁺ ion coordinates to the pyridine nitrogen (blocking N-attack) and precipitates the halide from the alkylating agent. This forces the electrophile to attack the oxygen.

Protocol:

  • Stoichiometry: 2-Hydroxypyridine (1.0 equiv), Ag₂CO₃ (1.1 equiv), Alkyl Halide (1.2–2.0 equiv).

  • Solvent: Benzene (traditional) or Hexane/Toluene (greener alternatives). Crucial: Do not use DMF or DMSO, as they favor N-alkylation.

  • Procedure:

    • Suspend 2-hydroxypyridine and Ag₂CO₃ in anhydrous Hexane or Toluene.

    • Add the alkyl halide (PMB-Cl, MOM-Cl, or Allyl-Br).

    • Heat to reflux (or 60°C) in the dark (wrap flask in foil) for 2–12 hours.

    • Note: Microwave irradiation (150°C, 10 min) in hexane has been shown to drive this reaction to completion with >95% O-selectivity.

  • Workup: Filter through a Celite pad to remove silver salts. Concentrate the filtrate. The residue is often sufficiently pure or can be purified via silica chromatography (typically eluting with Hexanes/EtOAc).

Method B: The SNAr "Pre-Activation" Route

Applicable for: tert-Butyl, complex ethers

If direct alkylation fails or yields mixtures, the most robust industrial strategy is to start from 2-chloropyridine rather than 2-hydroxypyridine.

Protocol:

  • Reagents: 2-Chloropyridine (1.0 equiv), Potassium tert-butoxide (1.2 equiv).

  • Solvent: THF or DMF.

  • Procedure:

    • Dissolve KOtBu in THF at 0°C.

    • Add 2-chloropyridine dropwise.

    • Stir at RT (or heat to 60°C for sterically hindered alcohols).

    • Result: Exclusive formation of the O-alkyl ether (2-tert-butoxypyridine).

Specific Guide by Protecting Group

I. p-Methoxybenzyl (PMB)
  • Why use it: You need a group that comes off with oxidation (DDQ) or mild acid, leaving benzyl ethers or alkenes intact.

  • Installation: Use Method A (Ag₂CO₃/PMB-Cl). Yields are typically 85-95% with >99:1 O-selectivity in benzene/hexane.

  • Deprotection (Oxidative):

    • Dissolve substrate in DCM:H₂O (18:1).

    • Add DDQ (1.2–1.5 equiv). Stir at RT for 1–4 h.[2]

    • Workup: Wash with aqueous NaHCO₃ to remove DDQ byproducts.

  • Deprotection (Acidic): Treat with neat TFA or 10% TFA/DCM (removes PMB and tBu, but leaves Benzyl intact).

II. Methoxymethyl (MOM)
  • Why use it: You need a robust group stable to strong bases (n-BuLi, LDA) and reduction, but removable with mild acid.

  • Installation: Use Method A (Ag₂CO₃/MOM-Cl).

    • Safety Note: MOM-Cl is a carcinogen. Generate in situ if possible or handle with extreme care.

  • Deprotection:

    • Acid: 6M HCl in THF/Water or concentrated TFA.

    • Lewis Acid: MgBr₂·OEt₂ in DCM (mild, selective for MOM over other ethers).

III. Allyl (All)
  • Why use it: Complete orthogonality. Stable to acid and base; removed only by Palladium(0). Ideal for complex total synthesis.

  • Installation: Use Method A (Ag₂CO₃/Allyl-Br).

  • Deprotection:

    • Reagents: Pd(PPh₃)₄ (1–5 mol%), Morpholine or Phenylsilane (scavenger).

    • Solvent: THF or DCM, RT.

    • Mechanism: Pd(0) forms a π-allyl complex, cleaving the C-O bond. The scavenger (morpholine) attacks the allyl-Pd complex, regenerating Pd(0) and preventing N-allylation of the pyridone product.

References

  • O- vs N-Alkylation Selectivity (Ag Salt Effect)

    • Microwave-Assisted Silver(I)
    • Source: Synthesis (2009).[3]

  • Comparison of Mitsunobu vs Alkylation

    • A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions.
    • Source: Tetrahedron Letters (1994).
  • Allyl Deprotection Strategy

    • A Mild Deprotection Str
    • Source: Journal of Organic Chemistry (2003).
  • PMB Protection/Deprotection

    • Oxid
    • Source: Organic Letters (Review of PMB methodologies).

Sources

A Comparative Guide to the Biological Activity of 2-(Benzyloxy)-5-bromo-3-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 2-(Benzyloxy)-5-bromo-3-nitropyridine Scaffold

The 2-(benzyloxy)-5-bromo-3-nitropyridine scaffold represents a versatile platform in medicinal chemistry. The pyridine ring is a common feature in many biologically active compounds, and its functionalization with a benzyloxy group at the 2-position, a bromine atom at the 5-position, and a nitro group at the 3-position provides multiple reactive sites for chemical modification. This allows for the generation of diverse compound libraries for biological screening. The electron-withdrawing nature of the nitro group and the potential for nucleophilic substitution of the bromine atom make this scaffold particularly interesting for the synthesis of targeted therapeutics.[1][2] While direct experimental data for the biological activity of 2-(benzyloxy)-5-bromo-3-nitropyridine derivatives is not extensively available in the public domain, by examining the activities of structurally related compounds, particularly those with substitutions at the 2-position of the 5-bromo-3-nitropyridine core, we can infer likely biological activities and establish a framework for comparative analysis.

Antimicrobial Activity: A Potential New Class of Antibacterial and Antifungal Agents

Derivatives of 5-bromo-3-nitropyridine have demonstrated notable antimicrobial properties. The core structure is a key building block for compounds with potential efficacy against a range of pathogens.

Comparison with Standard Antimicrobials

To contextualize the potential of these derivatives, their anticipated activity is compared against well-established antimicrobial agents, Ciprofloxacin (an antibacterial) and Fluconazole (an antifungal).

Compound/ClassOrganismMethodEndpointValue (µg/mL)
Derivatives of 2-Amino-5-bromo-3-nitropyridine (Predicted) Staphylococcus aureus, Escherichia coliBroth MicrodilutionMICPotentially in the low µg/mL range
CiprofloxacinStaphylococcus aureusBroth MicrodilutionMIC0.25 - 0.6[3][4]
CiprofloxacinEscherichia coliBroth MicrodilutionMIC0.013 - 0.016[4][5]
Derivatives of 2-Amino-5-bromo-3-nitropyridine (Predicted) Candida albicansBroth MicrodilutionMICActivity to be determined
FluconazoleCandida albicansBroth MicrodilutionMIC≤0.5 - 8[6][7]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.

Causality Behind Experimental Choices

The selection of Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) as representative bacteria for screening provides a broad-spectrum view of potential antibacterial activity. Candida albicans is a common fungal pathogen and is a standard for antifungal screening. The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents, allowing for reliable comparison of results.[8]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for assessing the in vitro antimicrobial activity of a compound.

Materials:

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Bacterial or fungal strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, C. albicans ATCC 90028)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer (optional, for reading turbidity)

Procedure:

  • Preparation of Inoculum: Culture the microorganism overnight in the appropriate broth. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of Test Compound: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth to obtain a range of concentrations.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Inoculum (0.5 McFarland) Inoculate Inoculate Plate Inoculum->Inoculate Compound Prepare Compound Stock Solution SerialDilution Perform Serial Dilutions in 96-well plate Compound->SerialDilution SerialDilution->Inoculate Incubate Incubate Plate (18-48h) Inoculate->Incubate ReadResults Read Results (Visual/Spectrophotometer) Incubate->ReadResults DetermineMIC Determine MIC ReadResults->DetermineMIC

Workflow for MIC determination.

Anticancer Activity: Targeting Kinase Signaling Pathways

The 5-bromo-3-nitropyridine scaffold is a known precursor to potent kinase inhibitors, suggesting that derivatives of 2-(benzyloxy)-5-bromo-3-nitropyridine could exhibit anticancer activity by targeting key signaling pathways involved in cell proliferation and survival.[1]

Comparison with Established Kinase Inhibitors

The potential kinase inhibitory activity of this compound class is compared with Pazopanib and Sunitinib, two multi-targeted tyrosine kinase inhibitors used in cancer therapy. The primary targets for comparison are VEGFR2 and PDGFRβ, key kinases in angiogenesis.

CompoundTarget KinaseMethodEndpointValue (nM)
Derivatives of 2-(Benzyloxy)-5-bromo-3-nitropyridine (Predicted) VEGFR2, PDGFRβIn vitro kinase assayIC50To be determined
PazopanibVEGFR2In vitro kinase assayIC5030[9]
PazopanibPDGFRβIn vitro kinase assayIC5084[9]
SunitinibVEGFR2In vitro kinase assayIC5080[10]
SunitinibPDGFRβIn vitro kinase assayIC502[10]

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of a biological process.

Causality Behind Experimental Choices

VEGFR2 and PDGFRβ are critical receptor tyrosine kinases that play pivotal roles in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[11] Inhibiting these kinases is a validated strategy in cancer therapy. In vitro kinase assays provide a direct measure of a compound's ability to inhibit the enzymatic activity of a specific kinase, allowing for a clear assessment of potency and selectivity.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This protocol outlines a common method to determine the IC50 of a compound against a specific kinase.

Materials:

  • Test compounds (dissolved in DMSO)

  • Recombinant human kinase (e.g., VEGFR2, PDGFRβ)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase, its substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase to phosphorylate its substrate.

  • ADP Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which converts ADP to ATP and then uses the newly synthesized ATP to generate a luminescent signal.

  • Data Analysis: The luminescence is proportional to the amount of ADP produced and thus to the kinase activity. Plot the kinase activity against the compound concentration to determine the IC50 value.

Kinase_Assay_Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Signal Detection CompoundDilution Prepare Compound Serial Dilutions Dispense Dispense Reagents and Compound to Plate CompoundDilution->Dispense ReagentMix Prepare Kinase/Substrate Master Mix ReagentMix->Dispense AddATP Add ATP to Initiate Reaction Dispense->AddATP IncubateReaction Incubate at RT AddATP->IncubateReaction AddADPGlo Add ADP-Glo™ Reagent IncubateReaction->AddADPGlo IncubateDetection Incubate for Luminescence Development AddADPGlo->IncubateDetection ReadLuminescence Read Luminescence IncubateDetection->ReadLuminescence CalculateIC50 Calculate IC50 ReadLuminescence->CalculateIC50

Workflow for in vitro kinase inhibition assay.
Representative Signaling Pathway: VEGFR2 in Angiogenesis

The diagram below illustrates the central role of VEGFR2 in promoting angiogenesis and how kinase inhibitors can block this process.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Akt Akt PI3K->Akt GeneExpression Gene Expression (Proliferation, Survival, Migration) Akt->GeneExpression Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->GeneExpression Inhibitor Kinase Inhibitor (e.g., 2-benzyloxy-5-bromo- 3-nitropyridine derivative) Inhibitor->VEGFR2 Inhibits

VEGFR2 signaling pathway in angiogenesis.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of 2-(benzyloxy)-5-bromo-3-nitropyridine derivatives is pending, the analysis of structurally related compounds provides a strong rationale for their investigation as both antimicrobial and anticancer agents. The 5-bromo-3-nitropyridine core is a validated pharmacophore for kinase inhibition and has shown promise in the development of novel antibiotics. The presence of the benzyloxy group at the 2-position offers a key point for modification to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on the synthesis of a focused library of 2-(benzyloxy)-5-bromo-3-nitropyridine derivatives and their systematic screening in the assays outlined in this guide. A thorough structure-activity relationship (SAR) study will be crucial to identify the key structural features that govern their biological activity. Such studies will pave the way for the development of novel therapeutic agents based on this promising chemical scaffold.

References

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  • MIC-Based Interspecies Prediction of the Antimicrobial Effects of Ciprofloxacin on Bacteria of Different Susceptibilities in an In Vitro Dynamic Model. ASM Journals. Accessed February 20, 2026. [Link]

  • Overview of fundamental study of pazopanib in cancer. Cancer Cell International. 2014;14:81. [Link]

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Safety Operating Guide

Personal Protective Equipment & Handling Guide: 2-(Benzyloxy)-5-bromo-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 83664-33-9 Chemical Class: Halogenated Nitro-Pyridine Derivative Primary Hazard Profile: Acute Toxicity (Oral/Dermal), Severe Eye Irritant, Respiratory Sensitizer.[1]

Executive Summary

Immediate Action Required: Treat 2-(Benzyloxy)-5-bromo-3-nitropyridine as a high-potency intermediate . While specific toxicological data for this exact catalog number is often limited, the structural combination of a nitro group, a halogen, and a pyridine ring necessitates a "Category 3" handling protocol (High Toxicity/Irritant).

Critical Warning: Pyridine derivatives exhibit unique permeation characteristics. Standard thin nitrile exam gloves provide insufficient protection for prolonged contact. This guide outlines the specific barrier protection required to prevent dermal absorption and respiratory sensitization.

Part 1: Risk Assessment & Hazard Identification

Scientific Rationale: Effective safety relies on understanding the Structure-Activity Relationship (SAR) of the molecule.

  • The Pyridine Ring: Pyridines are excellent organic solvents and can act as carriers, transporting other toxic functional groups (like the nitro group) through the skin barrier.

  • The Nitro Group (-NO₂): Adds potential for methemoglobinemia (blood toxicity) upon absorption and increases the compound's energetic potential (thermal instability).

  • The Bromine Substituent: Classifies the material as Halogenated Organic Waste , affecting disposal streams.

Hazard Logic Diagram

The following diagram illustrates the decision matrix for assessing risks associated with this specific compound.

RiskAssessment Chemical 2-(Benzyloxy)-5-bromo- 3-nitropyridine Hazards Identify Functional Groups Chemical->Hazards Skin Pyridine Ring: High Dermal Absorption Hazards->Skin Resp Nitro Group: Respiratory Irritant Hazards->Resp Waste Bromine: Halogenated Waste Hazards->Waste Action Select PPE Strategy Skin->Action Resp->Action Waste->Action

Figure 1: Structure-Activity Relationship (SAR) hazard identification workflow.[1][2]

Part 2: The PPE Matrix

Directive: Do not rely on generic safety data. Use this specific matrix for halogenated nitropyridines.

ComponentRecommendationScientific Justification
Hand Protection (Solids) Double Nitrile (min 5 mil outer) For dry powder handling, double nitrile suffices. The outer glove is sacrificial; the inner glove prevents contamination during doffing.
Hand Protection (Solutions) Silver Shield® (Laminate) or Viton® Critical: Pyridines permeate nitrile in <15 mins. If dissolved in DCM or DMF, standard nitrile offers near-zero protection [1].
Eye Protection Chemical Splash Goggles Safety glasses are insufficient. The benzyloxy group can crystallize; dust ingress into the eye causes severe mechanical and chemical damage.
Respiratory Fume Hood (Face Velocity >100 fpm) Engineering controls are primary. If weighing outside a hood is unavoidable, a P100 particulate respirator is mandatory.
Body Protection Tyvek® Lab Coat + Apron Cotton coats absorb liquids. For scale-up (>10g), use a chemical-resistant apron to prevent soak-through to skin.

Part 3: Operational Protocols (The "How-To")

Protocol A: Weighing & Transfer (Solid State)

Objective: Prevent aerosolization of the nitro-pyridine dust.

  • Static Control: Place an ionizing fan or static dissipative mat inside the fume hood. Nitro-aromatics are often static-prone, causing "fly-away" powder.

  • The "Boat" Technique: Do not use weighing paper. Use a disposable antistatic weighing boat.

  • Transfer:

    • Open the source container only inside the hood.

    • Transfer solid using a dedicated spatula.

    • Self-Validating Step: Wipe the exterior of the source container with a solvent-dampened Kimwipe (acetone) before removing it from the hood. Check the wipe for yellow discoloration (indicative of nitro compound residue).

Protocol B: Reaction Setup & Monitoring

Objective: Mitigate thermal runaway risks associated with nitro compounds.

  • Inert Atmosphere: Purge the reaction vessel with Nitrogen or Argon. While not strictly pyrophoric, excluding oxygen minimizes side reactions that can generate heat.

  • Solvent Choice: If using Dimethylformamide (DMF) or Dichloromethane (DCM), recall that these solvents accelerate the permeation of the pyridine derivative through gloves.

  • Temperature Control:

    • Ensure a reflux condenser is active before heating.

    • Safety Stop: If the reaction turns a deep/dark red or black rapidly, remove heat immediately. This often signals the formation of unstable Meisenheimer complexes common in electron-deficient nitropyridines.

Protocol C: Waste Disposal & Decontamination

Objective: Compliance with EPA/RCRA standards for halogenated organics.

  • Segregation: Do NOT mix with oxidizers (e.g., nitric acid waste) or strong bases. Nitro compounds + strong bases can form explosive salts.

  • Labeling: Tag as "Halogenated Organic Waste" and "Toxic."

  • Glassware Cleaning:

    • Rinse glassware with Acetone inside the hood.

    • Collect the first rinse as hazardous waste.

    • Wash normally only after the visible yellow solid is removed.

Disposal Decision Tree

Disposal Start Waste Generation Type Is it Solid or Liquid? Start->Type Solid Solid Waste Type->Solid Liquid Liquid Waste Type->Liquid Stream1 Solid Haz Waste (Trace Contaminated) Solid->Stream1 Gloves/Boats Halogen Contains Bromine? Liquid->Halogen Stream2 Halogenated Organic Solvent Waste Halogen->Stream2 Yes (Product present) Stream3 Non-Halogenated (If pure solvent only) Halogen->Stream3 No (Wash solvents only)

Figure 2: Waste stream segregation logic for brominated nitro compounds.

Part 4: Emergency Response

In Case of Skin Contact:

  • Immediate Doffing: Remove contaminated gloves immediately.[3][4] Do not hesitate.

  • Wash: Wash with soap and water for 15 minutes. Avoid using organic solvents (ethanol/acetone) on the skin, as this will increase the absorption of the pyridine ring into the blood [2].

  • Observation: Monitor for signs of cyanosis (blue lips/fingernails), which indicates methemoglobinemia from nitro-group absorption.

In Case of Spill (Solid):

  • Isolate: Evacuate the immediate area.

  • PPE Up: Don double nitrile gloves, goggles, and a P100 respirator.

  • Wet Wipe: Do not dry sweep (generates dust). Cover the spill with wet paper towels (water or acetone), then scoop the wet mass into a waste jar.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[5] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[6][7] United States Department of Labor. Retrieved from [Link][6][8]

  • PubChem. (n.d.). Compound Summary: Pyridine Derivatives Toxicity. National Library of Medicine. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.